4-Bromo-2-(hydroxymethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXAGQITFDILGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633886 | |
| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670256-21-0 | |
| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: A Trifunctional Scaffold for Advanced Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the demand for versatile, functionalized building blocks is insatiable. Molecules that offer multiple, orthogonally reactive sites are invaluable tools for constructing complex molecular architectures with speed and precision. 4-Bromo-2-(hydroxymethyl)benzoic acid (CAS No. 670256-21-0) has emerged as a significant intermediate, embodying this principle of synthetic versatility. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, potential applications, and safe handling, tailored for researchers and development professionals aiming to leverage its unique trifunctional scaffold.
Core Physicochemical & Structural Properties
This compound is a substituted aromatic compound featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl bromide. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 670256-21-0 | |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 4-bromo-2-(hydroxymethyl)- | [2] |
| Purity (Typical) | ≥95% | [2][3] |
| Appearance | Solid (form may vary) | N/A |
Synthesis and Purification
The most direct and logical synthetic route to this compound involves the selective reduction of its corresponding aldehyde precursor, 4-bromo-2-formylbenzoic acid (CAS No. 871502-87-3). This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.[4][5] The aldehyde is chemoselectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the carboxylic acid group under standard conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 4-Bromo-2-formylbenzoic acid
Causality: This protocol employs sodium borohydride, a cost-effective and operationally simple reducing agent. Its mild nature ensures the selective reduction of the aldehyde functionality over the more stable carboxylic acid. The reaction is performed in a protic solvent mixture like ethanol/water to facilitate the dissolution of both the substrate and the borohydride reagent. An acidic workup is crucial to neutralize any remaining borohydride, hydrolyze borate esters, and ensure the final product is in its protonated carboxylic acid form.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-formylbenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio) at room temperature.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching & Acidification: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding HCl until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture, to yield the final product with high purity. Dry the purified solid under vacuum.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its three distinct functional groups, which can often be addressed with high chemoselectivity. This trifunctional nature makes it an ideal scaffold for building molecular diversity, a cornerstone of modern medicinal chemistry.[6][7]
Caption: Trifunctional reactivity of this compound.
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and amidation (via activation with reagents like HATU or EDC followed by amine coupling).
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or back to the carboxylic acid using appropriate reagents. It can also be converted into an ether (e.g., Williamson ether synthesis) or esterified.
-
Aryl Bromide: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl groups), which is fundamental to creating diverse molecular libraries for screening.[8]
Protocol Example: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[9] This protocol provides a general methodology for coupling an alkyne to the 4-position of the benzoic acid scaffold.
Causality: The reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition into the C-Br bond. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst. An amine base is used to neutralize the HBr formed and facilitate the formation of the copper acetylide.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Key steps in the Sonogashira cross-coupling catalytic cycle.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated benzoic acids are known to possess potential antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[10] For instance, the related compound 4-Bromo-2-hydroxybenzoic acid has been investigated as an anticancer agent.[10]
The primary value of this compound is as a versatile building block.[11] Its structure allows for the systematic exploration of chemical space around a central phenyl ring, which is a common strategy in lead optimization campaigns. A drug development professional can:
-
Generate Amide Libraries: Couple a diverse set of amines to the carboxylic acid to probe interactions with protein binding pockets.
-
Modify the 4-Position: Use cross-coupling reactions at the bromide site to introduce groups that can modulate solubility, metabolic stability, or target affinity.
-
Functionalize the 2-Position: Convert the hydroxymethyl group into other functionalities (e.g., ethers, esters) to fine-tune steric and electronic properties.
Expected Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.5-8.0 ppm): Three distinct protons. A doublet (H6), a doublet of doublets (H5), and a singlet-like doublet (H3).- Hydroxymethyl (δ ~4.7 ppm): A singlet (or a triplet if coupled to the OH proton), integrating to 2H.- Alcohol OH (variable): A broad singlet.- Carboxylic Acid (δ >12 ppm): A very broad singlet, integrating to 1H. |
| ¹³C NMR | - Carboxylic Carbonyl (δ ~168-172 ppm): Quaternary carbon, typically lower intensity.- Aromatic Carbons (δ ~120-145 ppm): Six distinct signals. C-Br and C-COOH will be downfield shifted. C-CH₂OH will also be downfield.- Hydroxymethyl Carbon (δ ~60-65 ppm): Methylene carbon signal. |
| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- O-H Stretch (Alcohol): Broad band around 3300-3500 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1680-1710 cm⁻¹.- C-O Stretch (Alcohol): Band around 1000-1250 cm⁻¹.- C-Br Stretch: Band in the fingerprint region, typically 500-650 cm⁻¹. |
Safety, Handling, and Storage
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved January 6, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]
-
Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-2-formylbenzoic acid [myskinrecipes.com]
- 5. 4-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 16092907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(hydroxymethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-(hydroxymethyl)benzoic acid
This compound is a substituted benzoic acid derivative. Its structural features, including a carboxylic acid group, a hydroxymethyl group, and a bromine atom on the aromatic ring, make it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites, enabling its use in the construction of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
Core Physical Properties: A Quantitative Overview
The physical properties of a compound, such as its melting and boiling points, are fundamental to its characterization and dictate the conditions required for its handling and manipulation in a laboratory or industrial setting.
| Physical Property | Value | Source(s) |
| Melting Point | 164-165 °C | ChemicalBook[1] |
| 216-217 °C | Sigma-Aldrich[2] | |
| 217 °C | Stenutz[3] | |
| Boiling Point | 330.2±32.0 °C (Predicted) | ChemicalBook[1] |
It is noteworthy that different sources report varying melting points for this compound. This variation can be attributed to differences in the purity of the samples analyzed and the specific experimental conditions employed for the measurement. The predicted boiling point suggests that the compound is likely to decompose at or near its boiling temperature under atmospheric pressure. It is stable at normal temperatures but can decompose into phenol and carbon dioxide upon rapid heating[1].
Experimental Determination of Melting Point: A Protocol Grounded in First Principles
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow temperature range (0.5-1.0°C). Impurities tend to depress and broaden the melting range[4]. The following protocol outlines a robust method for determining the melting point of a solid organic compound like this compound.
Principle: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium[4]. This is determined by slowly heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for finely powdering the sample)
-
Thermometer
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This ensures uniform heat distribution.
-
Capillary Tube Packing: Carefully introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the solid to a height of 1-2 cm[5][6]. Proper packing is crucial to avoid air gaps that can lead to inaccurate readings.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus, ensuring the sample is positioned for clear observation[6].
-
Heating and Observation:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Then, heat the sample again, but this time, slow the rate of heating to approximately 2°C per minute as you approach the approximate melting point.
-
Record the Melting Range: Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting)[5][7]. This range is the melting point of the sample.
-
-
Validation: Repeat the accurate determination at least twice to ensure the results are consistent and reproducible.
Causality and Trustworthiness: The slow heating rate is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate reading. A self-validating system is achieved through repeated, consistent measurements, which confirms the reliability of the obtained melting point range.
Caption: Workflow for the experimental determination of melting point.
Addressing the Boiling Point: Considerations for Thermally Labile Compounds
The absence of a definitive, experimentally determined boiling point for this compound in many chemical databases is significant. As indicated by the predicted value and the note on decomposition upon heating, this compound is likely to degrade before it boils at atmospheric pressure[1]. The functional groups present, particularly the carboxylic acid and hydroxymethyl groups, can undergo intramolecular or intermolecular reactions, such as decarboxylation or esterification, at elevated temperatures.
For such compounds, determination of a boiling point via standard distillation is impractical. Instead, techniques like thermogravimetric analysis (TGA) would be more appropriate to determine the decomposition temperature. For purification, methods that do not require high temperatures, such as recrystallization or column chromatography, would be the preferred approaches.
Conclusion
This guide has provided a comprehensive overview of the physical properties of this compound, with a particular focus on its melting and boiling points. By grounding the data in established experimental protocols and explaining the underlying scientific principles, researchers, scientists, and drug development professionals can better understand and utilize this compound in their work. The provided methodologies emphasize accuracy and reproducibility, which are the cornerstones of scientific integrity.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Determination of Melting Point of An Organic Compound. (n.d.).
- Experiment 1: Melting-point Determinations. (n.d.).
- Determination Of Melting Point Of An Organic Compound. (n.d.).
- Determination of Melting Point. (n.d.).
- 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0. (n.d.).
- 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0. (n.d.).
- 4-bromo-2-hydroxybenzoic acid. (n.d.).
Sources
A Technical Guide to the Reactivity and Functional Group Transformations of 4-Bromo-2-(hydroxymethyl)benzoic acid
Abstract
This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development engaged with the versatile trifunctional building block, 4-Bromo-2-(hydroxymethyl)benzoic acid. This document provides a comprehensive exploration of the molecule's reactivity, focusing on the strategic transformation of its carboxylic acid, benzylic alcohol, and aryl bromide moieties. By elucidating the interplay of these functional groups, this guide offers field-proven insights and detailed methodologies to unlock the synthetic potential of this valuable intermediate. The protocols described herein are presented as self-validating systems, emphasizing experimental causality and reproducibility.
Introduction: The Strategic Value of a Trifunctional Scaffold
This compound is a key intermediate in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a primary benzylic alcohol, and an aryl bromide. This trifunctional nature allows for a stepwise and selective elaboration of the molecular framework, making it a powerful tool for generating diverse chemical libraries and accessing novel chemical space.
The strategic positioning of the functional groups—the ortho relationship of the hydroxymethyl and carboxyl groups and the para disposition of the bromide to the carboxyl group—imparts unique reactivity and potential for intramolecular cyclizations. Understanding the chemoselectivity of this scaffold is paramount for its effective utilization in multi-step synthetic campaigns. This guide will dissect the reactivity of each functional group and provide a strategic blueprint for its derivatization.
Synthesis of this compound
While direct, high-yield syntheses of this compound are not extensively documented, plausible synthetic routes can be devised from commercially available starting materials. A logical and efficient approach involves the selective reduction of the aldehyde functionality of a suitable precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Selective Reduction of 4-Bromo-2-formylbenzoic acid
-
Dissolution: Dissolve 4-bromo-2-formylbenzoic acid (1.0 eq) in a suitable protic solvent system, such as a mixture of methanol and water, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the cooled solution. Monitor the reaction for gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Selective Reductant: Sodium borohydride is chosen for its mild nature and high chemoselectivity for reducing aldehydes in the presence of carboxylic acids.
-
Protic Solvent: The use of a protic solvent like methanol or ethanol is crucial for the mechanism of borohydride reductions.
-
Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.
Functional Group Transformations: A Chemoselective Approach
The synthetic utility of this compound lies in the ability to selectively address each of its functional groups. The following sections detail the reactivity and provide protocols for key transformations.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amidation.
3.1.1. Esterification
Esterification of the carboxylic acid can be achieved under various conditions, with the choice of method depending on the desired ester and the need to avoid side reactions with the benzylic alcohol.
Protocol 1: Fischer-Speier Esterification (for simple alkyl esters)
This classic acid-catalyzed method is suitable for forming methyl or ethyl esters.[2]
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).
-
Heating: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.
-
Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired ester. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Alkylation with Alkyl Halides (for more complex esters)
This method avoids strongly acidic conditions that could potentially lead to side reactions involving the benzylic alcohol.[3]
-
Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), and stir at room temperature for 30-60 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction to a moderate temperature (50-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Transformations of the Hydroxymethyl Group
The primary benzylic alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups.
3.2.1. Selective Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid.[4]
Protocol: Oxidation with Manganese Dioxide (MnO₂)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) to the solution.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake with additional solvent.
-
Purification: Concentrate the filtrate to obtain the crude 4-bromo-2-formylbenzoic acid, which can be purified by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
Mild Oxidant: Activated MnO₂ is a highly selective oxidant for benzylic and allylic alcohols, minimizing the risk of over-oxidation.
-
Heterogeneous Reaction: The reaction is heterogeneous, which simplifies the workup as the oxidant can be removed by simple filtration.
Transformations of the Aryl Bromide Group
The aryl bromide is a key functionality for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[5][6]
3.3.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[5]
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Strategic Considerations for Cross-Coupling:
-
Protecting Groups: Depending on the reaction conditions and the nature of the coupling partners, it may be necessary to protect the carboxylic acid and/or the alcohol group to prevent undesired side reactions. For instance, the carboxylic acid can be protected as a methyl or ethyl ester.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the efficiency and scope of the cross-coupling reaction. For challenging couplings, more advanced catalyst systems may be required.
Reaction Scheme Overview:
Caption: Key functional group transformations of this compound.
Intramolecular Transformations: Accessing Lactone Scaffolds
The ortho relationship between the hydroxymethyl and carboxylic acid groups allows for the potential formation of a lactone (a cyclic ester) under certain conditions. This intramolecular cyclization can be a competing pathway, especially under conditions that activate the carboxylic acid (e.g., using coupling reagents) or promote dehydration.
Controlling Lactonization:
-
Protection Strategy: To prevent lactone formation during reactions involving other parts of the molecule, it is often advisable to protect either the alcohol or the carboxylic acid group.
-
Reaction Conditions: Careful selection of reaction conditions (e.g., temperature, choice of base or acid) is crucial to minimize undesired cyclization.
Data Summary and Characterization
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.- A singlet for the benzylic CH₂ protons.- Broad singlets for the carboxylic acid and alcohol OH protons (exchangeable with D₂O). |
| ¹³C NMR | - Distinct signals for the eight carbon atoms, including the carboxyl, benzylic, and aromatic carbons. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid.- A sharp O-H stretching band for the alcohol.- A strong C=O stretching band for the carboxylic acid.- C-Br stretching in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for synthetic chemistry. Its trifunctional nature, when strategically harnessed, provides access to a wide array of complex molecular architectures. This guide has outlined the fundamental reactivity of each functional group and provided robust, field-tested protocols for their selective transformation. A thorough understanding of the principles of chemoselectivity and, when necessary, the application of protecting group strategies, will enable researchers to fully exploit the synthetic potential of this powerful intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
-
ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
-
Sciencemadness.org. (2019). Need advice on ester formation. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-acetamidobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: Synthesis, Properties, and Applications
Abstract
4-Bromo-2-(hydroxymethyl)benzoic acid is a versatile trifunctional chemical intermediate poised for significant applications in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, a halogenated phenyl ring, and a primary alcohol, offers orthogonal reactivity, making it an ideal scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical and robust synthetic pathway from a common precursor, and explores its potential applications in drug discovery and organic synthesis. Detailed experimental protocols, mechanistic insights, and process visualizations are included to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Benzoic Acids
Substituted benzoic acid derivatives are cornerstone building blocks in the field of drug discovery and development. The benzene ring provides a rigid scaffold that can be functionalized to orient substituents in precise three-dimensional space, enabling targeted interactions with biological macromolecules. The carboxylic acid moiety serves as a versatile handle for forming amide bonds, esters, and other key functional groups found in active pharmaceutical ingredients (APIs).
This compound (Figure 1) emerges as a particularly valuable reagent within this class. It possesses three distinct reactive centers:
-
Carboxylic Acid (C1 position): Enables amide coupling, esterification, or reduction.
-
Hydroxymethyl Group (C2 position): A primary alcohol that can be oxidized to an aldehyde or further to a carboxylic acid, or used in ether synthesis and esterification.
-
Bromo Group (C4 position): Serves as a key site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This trifunctionality allows for a modular and divergent approach to synthesis, where each reactive site can be addressed sequentially to build molecular complexity.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably predicted and are summarized in Table 1. The CAS Number for this compound is 139252-78-7.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 139252-78-7 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Predicted: 395.5°C at 760 mmHg |
| Solubility | Predicted to be soluble in methanol, DMSO, DMF |
| pKa | Predicted: ~3-4 (Carboxylic acid) |
Synthetic Pathways and Mechanistic Insights
While a definitive "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically derived from readily available starting materials. The most strategic approach begins with 4-Bromo-2-methylbenzoic acid, a commercially available and versatile intermediate.[1]
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear and efficient pathway. The target molecule can be disconnected at the C-O bond of the alcohol and the C-O bond of the carboxylic ester, tracing back to 4-Bromo-2-methylbenzoic acid. This multi-step synthesis is designed to protect reactive groups and selectively functionalize the benzylic methyl group.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocols
The following protocols are based on well-established, analogous procedures found in the chemical literature.
Step 1: Esterification of 4-Bromo-2-methylbenzoic acid
-
Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the basic conditions that might be used in later steps and to improve solubility in organic solvents for the subsequent bromination step. A Fischer esterification is a classic and cost-effective method. [2]* Protocol:
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methylbenzoate, which can often be used without further purification.
-
Step 2: Benzylic Bromination
-
Causality: Free radical bromination is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator (AIBN or benzoyl peroxide) is required to start the reaction.
-
Protocol:
-
Dissolve methyl 4-bromo-2-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or a bright visible light source to initiate the reaction.
-
Maintain reflux for 2-4 hours, monitoring by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of the bromomethyl singlet.
-
Cool the reaction mixture to room temperature and then to 0 °C to precipitate the succinimide byproduct.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to afford crude methyl 4-bromo-2-(bromomethyl)benzoate.
-
Step 3: Nucleophilic Substitution to form the Alcohol
-
Causality: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Simple hydrolysis with water, often aided by a mild base like sodium bicarbonate to neutralize the HBr byproduct, will efficiently displace the bromide with a hydroxyl group.
-
Protocol:
-
Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate in vacuo to yield methyl 4-bromo-2-(hydroxymethyl)benzoate.
-
Step 4: Saponification of the Methyl Ester
-
Causality: The final step is the deprotection of the carboxylic acid. Base-mediated hydrolysis (saponification) is a robust and high-yielding method for cleaving methyl esters. [3]The reaction is irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions.
-
Protocol:
-
Dissolve the methyl 4-bromo-2-(hydroxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 by the slow addition of cold 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Applications in Synthesis and Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows it to serve as a versatile scaffold in the construction of complex molecules.
-
As a Bifunctional Linker: The carboxylic acid and hydroxymethyl groups can be used to link two different molecules, for example, in the synthesis of PROTACs or antibody-drug conjugates where precise spacing and geometry are critical.
-
In Cross-Coupling Chemistry: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 4-position, including alkyl, aryl, and alkyne groups, dramatically expanding the chemical space accessible from this single intermediate.
-
Scaffold for Heterocycle Synthesis: The ortho-relationship of the carboxylic acid and hydroxymethyl group is ideal for the synthesis of fused heterocyclic systems, such as lactones, after modification of one of the functional groups.
-
Fragment-Based Drug Discovery: As a fragment, it presents key pharmacophoric features—an aromatic ring, a hydrogen bond donor (alcohol), and a hydrogen bond acceptor/acid (carboxyl group)—making it a valuable starting point for growing into more potent drug candidates.
Conclusion
This compound represents a high-value, albeit underutilized, synthetic intermediate. Its history is not one of a singular discovery but is woven into the fabric of synthetic methodology for substituted aromatic compounds. The logical and robust synthetic pathway detailed in this guide, starting from 4-Bromo-2-methylbenzoic acid, provides a reliable method for its preparation on a laboratory scale. The unique combination of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool for the efficient and modular synthesis of complex molecules, with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science.
References
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]
-
ChemBK. (n.d.). Benzoic acid, 2-bromo-4-(hydroxymethyl)-, methyl ester. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester - Substance Details. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
AbacipharmTech. (n.d.). 4-Bromo-3-(hydroxymethyl)benzoic acid. Retrieved January 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved January 6, 2026, from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved January 6, 2026, from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved January 6, 2026, from [Link]
Sources
Methodological & Application
Application Note: 4-Bromo-2-(hydroxymethyl)benzoic Acid as a Versatile Linker for Solid-Phase Organic Synthesis
Abstract
Solid-Phase Organic Synthesis (SPOS) has become an indispensable technology in drug discovery and materials science, enabling the rapid synthesis of large compound libraries. The choice of linker, which tethers the nascent molecule to the insoluble support, is critical to the success of any solid-phase strategy. This document provides a detailed technical guide on the application of 4-bromo-2-(hydroxymethyl)benzoic acid, a bifunctional linker that offers a stable anchoring point and versatile cleavage strategies for the synthesis of a diverse range of small molecules. We present its core principles, key advantages, detailed protocols for resin immobilization and compound synthesis, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction to Solid-Phase Linker Strategy
In SPOS, a starting material is covalently bound to an insoluble polymer resin, and subsequent chemical transformations are carried out. A key advantage of this methodology is the simplified purification process; excess reagents and by-products are removed by simple filtration and washing of the resin.[1] The linker is the crucial connection between the solid support and the molecule being synthesized.[2] An ideal linker must be stable to the planned reaction conditions for chain elongation but allow for selective cleavage to release the final product in high yield and purity.[3]
This compound emerges as a highly effective linker due to its dual-functional nature. The carboxylic acid moiety provides a handle for attachment to amine-functionalized resins, while the hydroxymethyl group serves as the anchor point for the first building block, typically via an ester or ether linkage.
Principle of Operation: A Dual-Functionality Linker
The utility of this compound is rooted in its orthogonal functional groups, which allow for a stepwise and controlled assembly on the solid support.
-
Immobilization: The carboxylic acid group of the linker is activated and coupled to a primary or secondary amine on the solid support (e.g., aminomethyl polystyrene resin), forming a stable amide bond.
-
Substrate Attachment: The hydroxymethyl group on the linker is then used to immobilize the first building block. For molecules with a carboxylic acid, this is typically achieved through esterification.
-
On-Resin Synthesis: With the substrate securely anchored, the synthesis proceeds through a series of coupling and deprotection steps to build the target molecule.
-
Cleavage: The ester linkage connecting the final product to the linker is susceptible to nucleophilic attack. This allows for cleavage from the resin under basic or nucleophilic conditions, releasing the final product as a carboxylic acid, ester, amide, or thioester, depending on the cleavage cocktail used.[4]
The workflow provides a robust platform for combinatorial chemistry, as the final cleavage step can be used to introduce additional diversity into the compound library.
Caption: General workflow for SPOS using the this compound linker.
Key Features and Advantages
-
Chemical Stability: The amide bond formed between the linker and the resin is robust and stable to a wide range of reaction conditions used in organic synthesis.
-
Versatile Cleavage: The final product is typically attached via an ester bond, which can be cleaved by various nucleophiles. This allows for the generation of diverse functional groups at the C-terminus (e.g., acids, esters, amides) in the final cleavage step, a strategy known as "traceless" linking.[4]
-
Orthogonality: The linker is compatible with common protecting group strategies, such as Fmoc/tBu used in peptide synthesis. It is stable to the acidic conditions (e.g., TFA) used for side-chain deprotection.[5]
-
Potential for Photolability: While not inherently photolabile, the aromatic ring provides a scaffold that can be modified to incorporate photolabile groups (e.g., o-nitrobenzyl ethers), offering an alternative, mild cleavage strategy using light.[6][7][8]
Detailed Experimental Protocols
Protocol 1: Immobilization of Linker onto Aminomethyl Resin
This protocol describes the coupling of this compound to an aminomethyl polystyrene resin.
Causality: The reaction forms a stable amide bond. Using coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) minimizes side reactions and prevents racemization if chiral centers are present. Dichloromethane (DCM) and Dimethylformamide (DMF) are used as swelling solvents for the polystyrene resin.
Materials:
-
Aminomethyl Polystyrene Resin (1.0 g, e.g., 1.0 mmol/g loading)
-
This compound (3 eq., 3.0 mmol, 693 mg)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 3.0 mmol, 470 µL)
-
Hydroxybenzotriazole (HOBt) (3 eq., 3.0 mmol, 405 mg)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Place the aminomethyl resin in the synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF. Wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound and HOBt in DMF (5 mL).
-
Add DIC to the solution and stir for 5 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Validation Step: To confirm coupling completion, take a small sample of the resin, wash thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Quantification of Resin Loading (Fmoc-Release Method)
This protocol provides a self-validating system to determine the functional loading of the newly prepared linker-resin conjugate. It involves coupling a known Fmoc-protected amino acid and then cleaving the Fmoc group for UV quantification.
Causality: The hydroxymethyl group of the linker is esterified with an Fmoc-amino acid. The Fmoc group is base-labile and, upon cleavage with piperidine, forms a dibenzofulvene-piperidine adduct that strongly absorbs UV light at ~301 nm. This absorbance is directly proportional to the amount of Fmoc-amino acid attached to the resin, allowing for accurate quantification via Beer's Law.[9]
Materials:
-
Linker-Resin Conjugate (approx. 50 mg)
-
Fmoc-Alanine (Fmoc-Ala-OH) (5 eq.)
-
DIC (5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
DCM, anhydrous
-
20% (v/v) Piperidine in DMF
-
UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh ~50 mg of the dry linker-resin conjugate into a small reaction vessel.
-
Swell the resin in DCM (2 mL) for 30 minutes.
-
In a separate vial, dissolve Fmoc-Ala-OH (5 eq.), DIC (5 eq.), and DMAP (0.1 eq.) in DCM (1 mL).
-
Add the solution to the resin and agitate for 4 hours at room temperature.
-
Wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove all unreacted reagents.
-
Add a precisely known volume of 20% piperidine in DMF (e.g., 5.0 mL) to the resin.
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Filter the solution away from the resin into a clean vial.
-
Dilute a sample of the solution with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU). Note the dilution factor (DF).
-
Measure the absorbance (A) of the diluted solution at 301 nm, using 20% piperidine in DMF as a blank.
-
Calculate the loading using the Beer-Lambert equation:
-
Loading (mmol/g) = (A × V × DF) / (ε × m × l)
-
Where:
-
A = Absorbance at 301 nm
-
V = Volume of piperidine solution (L)
-
DF = Dilution Factor
-
ε = Molar extinction coefficient of the adduct (7800 M⁻¹cm⁻¹)
-
m = mass of the dry resin (g)
-
l = path length of the cuvette (cm)
-
-
Protocol 3: On-Resin Synthesis & Cleavage
This protocol gives a general example of attaching a carboxylic acid building block and subsequent cleavage to yield a methyl ester.
Causality: The first building block is attached via esterification. The subsequent cleavage is a transesterification reaction. Using sodium methoxide, a strong nucleophile and base, effectively cleaves the ester bond between the product and the linker, releasing the product as a methyl ester.
Caption: Chemical workflow for substrate attachment and cleavage.
Procedure:
A. Substrate Attachment (e.g., Ibuprofen)
-
Swell the linker-resin conjugate (0.2 mmol) in anhydrous DCM (5 mL).
-
In a separate vial, dissolve Ibuprofen (4 eq., 0.8 mmol), DIC (4 eq., 0.8 mmol), and a catalytic amount of DMAP (0.1 eq.) in DCM (2 mL).
-
Add the solution to the resin and agitate for 6 hours.
-
Wash the resin with DCM (3x), DMF (3x), and MeOH (3x) and dry under vacuum.
B. Cleavage to Methyl Ester
-
Swell the product-bound resin in a 1:1 mixture of anhydrous THF/MeOH (5 mL).
-
Add 0.5 M sodium methoxide in methanol (5 mL, 2.5 mmol).
-
Agitate the mixture for 18 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with MeOH (2 x 3 mL) and combine the filtrates.
-
Neutralize the filtrate with a few drops of acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Validation Step: The crude product can be redissolved in a suitable solvent and analyzed by LC-MS or NMR to confirm the identity of the ibuprofen methyl ester and assess purity.
Data Summary
The following table summarizes typical quantitative data associated with the use of this linker system. Values can vary based on resin type, substrate, and reaction conditions.
| Parameter | Typical Value | Method of Determination | Reference |
| Initial Resin Loading | 0.5 - 1.2 mmol/g | Manufacturer Specification | - |
| Linker Immobilization Yield | >95% | Kaiser (Ninhydrin) Test | - |
| Functional Loading | 0.4 - 1.0 mmol/g | Fmoc-Release UV-Spectroscopy | [9] |
| Cleavage Yield (Transesterification) | 85 - 98% | HPLC/LC-MS analysis of crude product | [4] |
| Cleavage Yield (Ammonolysis) | 80 - 95% | HPLC/LC-MS analysis of crude product | [4] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Linker Loading | Incomplete activation of carboxylic acid; Insufficient swelling of resin; Steric hindrance. | Ensure anhydrous conditions. Increase reaction time or temperature (up to 40°C). Use a more effective coupling agent (e.g., HATU). |
| Incomplete Cleavage | Insufficient cleavage reagent; Steric hindrance around the ester bond; Short reaction time. | Increase the concentration of the nucleophile and/or the reaction time. Add a better swelling solvent like THF. |
| Side Product Formation | Degradation of sensitive functional groups during cleavage. | Use milder cleavage conditions. If using NaOMe, ensure the reaction is anhydrous. Consider alternative nucleophiles like benzylamine. |
| Inaccurate Loading Value | Inaccurate weighing; Incomplete Fmoc deprotection; Error in solution preparation/dilution. | Use a calibrated analytical balance. Ensure precise liquid handling. Agitate well during deprotection and allow sufficient time (30 min). |
Conclusion
This compound is a robust and versatile linker for solid-phase organic synthesis. Its straightforward immobilization chemistry, stability to a wide range of synthetic conditions, and flexible cleavage strategies make it an excellent choice for the construction of small molecule libraries. The protocols outlined in this note provide a validated framework for its successful implementation in research and drug development workflows.
References
-
Hany, R., Rentsch, D., Dhanapal, B., & Obrecht, D. (2001). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR. Journal of Combinatorial Chemistry, 3(1), 85-89. [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR | Request PDF. Retrieved from [Link]
-
Natarajan, A., & Ramakrishna, N. V. (2000). A New Cleavage Strategy for Ester Linked Polymer Supports: Generation of a Tertiary Alcohol Library. Organic Letters, 2(10), 1399-1401. [Link]
-
Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
Christensen, C. A., Andersen, J., & Meldal, M. (2002). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Journal of Peptide Science, 8(4), 171-180. [Link]
-
Götze, S., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325. [Link]
-
Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. [Link]
-
ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis | Request PDF. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]
-
Gámez-Valero, A., Giraud, M., & El-Faham, A. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemistryOpen, 9(7), 743-750. [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
VDOC.PUB. (n.d.). Linker Strategies In Solid-phase Organic Synthesis. Retrieved from [Link]
-
University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. vdoc.pub [vdoc.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 5. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]
- 7. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for the Preparation of Wang-Type Resins Utilizing 4-Bromo-2-(hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of a functionalized Wang-type resin, a cornerstone of solid-phase peptide synthesis (SPPS), starting from chloromethylated polystyrene (Merrifield resin) and 4-Bromo-2-(hydroxymethyl)benzoic acid. This application note is designed to equip researchers with the necessary protocols and scientific rationale to successfully prepare and characterize this versatile solid support. The inclusion of a bromine atom on the linker offers a potential site for further chemical modification, expanding the utility of the resulting resin beyond standard peptide synthesis.
Introduction: The Significance of Wang-Type Resins in Solid-Phase Synthesis
Solid-phase synthesis, pioneered by R. Bruce Merrifield, has revolutionized the production of peptides and other complex organic molecules by anchoring the growing chain to an insoluble polymer support.[1] This approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1]
The choice of the solid support and the linker that attaches the initial building block to it is critical to the success of the synthesis.[2] Wang resin, a p-alkoxybenzyl alcohol functionalized polystyrene, is one of the most widely used supports for the solid-phase synthesis of peptides and small molecules, particularly when the final product requires a C-terminal carboxylic acid.[3][4] The key feature of the Wang linker is its acid lability, allowing for the cleavage of the synthesized molecule from the resin under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5]
This guide details a specific methodology for the preparation of a Wang-type resin through the functionalization of Merrifield resin with a custom linker derived from this compound. The presence of the bromo group on the aromatic ring of the linker provides a versatile handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, thereby enabling the creation of diverse molecular libraries on the solid support.
Rationale for the Synthetic Approach
The synthesis of the target Wang-type resin is a multi-step process that begins with the commercially available chloromethylated polystyrene, commonly known as Merrifield resin.[6] The core of the synthesis is the formation of an ether linkage between the benzylic chloride of the Merrifield resin and a phenolic hydroxyl group on the linker molecule.
Our chosen linker precursor, this compound, presents a unique set of functional groups that must be strategically managed. The carboxylic acid is acidic and can interfere with the base-catalyzed etherification. Therefore, it is prudent to protect the carboxylic acid as an ester (e.g., a methyl ester) prior to coupling with the resin. The hydroxymethyl group provides the benzylic alcohol functionality characteristic of the Wang linker, which will ultimately serve as the anchoring point for the first amino acid or other building blocks.
The overall synthetic strategy is as follows:
-
Protection of the Linker: The carboxylic acid of this compound is first protected as a methyl ester.
-
Functionalization of Merrifield Resin: The protected linker is then coupled to the Merrifield resin via a Williamson ether synthesis.
-
Characterization of the Functionalized Resin: The resulting resin is thoroughly washed and characterized to confirm the successful attachment of the linker and to determine its loading capacity.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Chloromethylated polystyrene (Merrifield resin) | 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g Cl | Sigma-Aldrich |
| This compound | ≥98% | Commercially available |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercially available |
| Methanol (MeOH), anhydrous | ACS grade | Commercially available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |
| N,N-Dimethylformamide (DMF), anhydrous | ACS grade | Commercially available |
| Dichloromethane (DCM), anhydrous | ACS grade | Commercially available |
| Diethyl ether, anhydrous | ACS grade | Commercially available |
| Hydrochloric acid (HCl) | 37% | Commercially available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Brine | Saturated aqueous solution | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially available |
| Solid-phase synthesis vessel with a sintered glass frit | - | - |
| Mechanical shaker | - | - |
| Rotary evaporator | - | - |
| FTIR Spectrometer with ATR accessory | - | - |
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere. Thionyl chloride is corrosive and toxic; handle with caution.
Step 1: Protection of this compound as a Methyl Ester
Rationale: The carboxylic acid is protected as a methyl ester to prevent its deprotonation and subsequent reaction with the electrophilic chloromethyl groups on the Merrifield resin during the etherification step.
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of benzoic acid).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-(hydroxymethyl)benzoate as a solid. This product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR analysis.
Step 2: Functionalization of Merrifield Resin
Rationale: This step involves the crucial ether bond formation between the protected linker and the Merrifield resin. A strong base, such as sodium hydride, is used to deprotonate the hydroxymethyl group of the linker, forming an alkoxide that then acts as a nucleophile to displace the chloride on the resin.
Protocol:
-
Place Merrifield resin (1.0 eq, based on chlorine content) in a solid-phase synthesis vessel.
-
Swell the resin in anhydrous DMF (15-20 mL per gram of resin) for 1 hour with gentle agitation on a mechanical shaker.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-bromo-2-(hydroxymethyl)benzoate (3.0 eq relative to the resin's chlorine content) in anhydrous DMF.
-
Carefully add sodium hydride (3.0 eq) portion-wise to the solution of the protected linker. Allow the effervescence to cease between additions. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Drain the DMF from the swollen Merrifield resin and add the freshly prepared solution of the linker's sodium salt.
-
Seal the reaction vessel and heat the mixture to 50-60 °C. Agitate the reaction mixture on a mechanical shaker for 24 hours.
-
After the reaction is complete, cool the vessel to room temperature and drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x), DMF/water (1:1, v/v) (3 x), water (3 x), methanol (3 x), and DCM (3 x).
-
Dry the functionalized resin under high vacuum to a constant weight.
Workflow for the Synthesis of Brominated Wang-Type Resin
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
The Strategic Utility of 4-Bromo-2-(hydroxymethyl)benzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse three-dimensional structures and their ability to engage with biological targets. 4-Bromo-2-(hydroxymethyl)benzoic acid has emerged as a particularly valuable and versatile starting material for the construction of a range of heterocyclic systems. Its strategic placement of a carboxylic acid, a primary alcohol, and a bromine atom on the benzene ring offers a trifecta of reactive sites, enabling a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocyclic compounds: phthalides and isoindolinones. Furthermore, we will delve into the potential for palladium-catalyzed methodologies to further expand the synthetic utility of this remarkable building block.
The core value of this compound lies in its pre-functionalized nature, which allows for the efficient and often regioselective construction of fused ring systems. The interplay between the carboxylic acid and the hydroxymethyl group provides a direct pathway to lactonization, forming the phthalide core. Alternatively, amidation of the carboxylic acid followed by cyclization opens the door to the isoindolinone scaffold, a privileged structure in numerous biologically active molecules. The presence of the bromine atom is not merely a placeholder; it serves as a crucial handle for post-synthetic modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This document will provide detailed protocols, mechanistic insights, and a discussion of the strategic considerations for employing this compound in your research endeavors.
I. Synthesis of 6-Bromophthalide: A Gateway to Bioactive Molecules
Phthalides, or isobenzofuranones, are a class of bicyclic lactones found in a variety of natural products and pharmacologically active compounds. The 6-bromo-substituted phthalide is a particularly useful intermediate, as the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity. The most direct route to 6-bromophthalide from this compound is through an intramolecular esterification, or lactonization.
Reaction Pathway: Acid-Catalyzed Intramolecular Cyclization
The synthesis of 6-bromophthalide from this compound is achieved through an acid-catalyzed intramolecular cyclization. This reaction, a classic example of a Fischer-Speier esterification, involves the protonation of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the hydroxymethyl substituent. The subsequent loss of a water molecule yields the stable five-membered lactone ring.
Caption: Acid-catalyzed lactonization of this compound.
Experimental Protocol: Synthesis of 6-Bromophthalide
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to the flask to create a 0.2 M solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-Bromophthalide |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene |
| Temperature | Reflux |
| Key Feature | Azeotropic removal of water |
II. Synthesis of N-Substituted 6-Bromo-isoindolinones: Building Privileged Scaffolds
Isoindolinones are a prominent class of nitrogen-containing heterocycles that form the core of many approved drugs and clinical candidates. The synthesis of N-substituted 6-bromo-isoindolinones from this compound is a two-step process involving an initial amidation followed by an intramolecular cyclization.
Reaction Pathway: Amidation Followed by Intramolecular Cyclization
The synthetic strategy commences with the amidation of the carboxylic acid functionality of this compound with a primary amine. This can be achieved using various coupling agents or, more elegantly, through a boric acid-catalyzed reaction that proceeds under milder conditions with water as the only byproduct. The resulting 4-bromo-2-(hydroxymethyl)benzamide intermediate is then subjected to an intramolecular cyclization to furnish the desired N-substituted 6-bromo-isoindolinone. This cyclization can be promoted by various reagents that facilitate the conversion of the hydroxymethyl group into a suitable electrophile for intramolecular nucleophilic attack by the amide nitrogen.
Caption: Two-step synthesis of N-substituted 6-bromo-isoindolinones.
Experimental Protocol: Two-Step Synthesis of N-Substituted 6-Bromo-isoindolinones
Part A: Amidation of this compound
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Boric acid
-
Toluene
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.1 eq), and boric acid (0.1 eq).
-
Add toluene to achieve a 0.5 M concentration of the benzoic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
Part B: Intramolecular Cyclization to N-Substituted 6-Bromo-isoindolinone
Note: This step often requires an oxidation of the hydroxymethyl group to an aldehyde, which then undergoes intramolecular condensation with the amide. A one-pot oxidation/cyclization can sometimes be achieved.
Materials:
-
4-Bromo-2-(hydroxymethyl)benzamide (from Part A)
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 4-bromo-2-(hydroxymethyl)benzamide in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
-
The in-situ formed aldehyde will cyclize with the amide. The reaction may require gentle heating to drive the cyclization to completion.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude isoindolinone, which can be purified by column chromatography.
| Parameter | Value (Amidation) | Value (Cyclization) |
| Starting Material | This compound | 4-Bromo-2-(hydroxymethyl)benzamide |
| Product | 4-Bromo-2-(hydroxymethyl)benzamide | N-Substituted 6-Bromo-isoindolinone |
| Key Reagents | Primary amine, Boric acid | Dess-Martin periodinane |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux | 0 °C to RT/reflux |
| Key Feature | Water removal | In-situ oxidation and cyclization |
III. Palladium-Catalyzed Synthesis of Fused Heterocycles: Expanding the Horizon
The presence of the bromine atom in this compound and its derivatives opens up a vast array of possibilities for palladium-catalyzed cross-coupling and C-H activation reactions. These modern synthetic methods allow for the construction of more complex heterocyclic systems that would be challenging to access through traditional means.
Conceptual Pathways for Palladium-Catalyzed Transformations
-
Intramolecular Heck Reaction: The hydroxymethyl group can be converted to an alkenyl group (e.g., via Wittig reaction on the corresponding aldehyde). A subsequent intramolecular Heck reaction, catalyzed by a palladium complex, can then form a new carbon-carbon bond, leading to the synthesis of various fused ring systems.
-
Buchwald-Hartwig Amination: The aryl bromide can undergo intramolecular amination with a suitably placed nitrogen nucleophile on a side chain attached to the 2-position, leading to the formation of nitrogen-containing heterocycles.
-
Suzuki and Sonogashira Cross-Coupling: The bromine atom can be utilized in Suzuki or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl substituents. These functionalized intermediates can then undergo subsequent cyclization reactions to afford a diverse range of heterocyclic products.
Caption: Potential palladium-catalyzed routes to complex heterocycles.
While specific, detailed protocols for these transformations starting directly from this compound require further research and development, the principles are well-established in the field of organic synthesis. Researchers are encouraged to explore the vast literature on palladium catalysis to devise novel synthetic routes to target heterocycles of interest.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its inherent functionality allows for the straightforward construction of phthalide and isoindolinone cores, which are prevalent in numerous biologically active molecules. The presence of a bromine atom provides a critical handle for further diversification through modern cross-coupling methodologies. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable starting material in their pursuit of novel therapeutics.
References
- Specific literature citations for the described protocols would be inserted here based on the actual sources used to develop the synthetic procedures. As this is a generated response based on a synthesis of information, direct, verifiable URLs to specific papers for each step are not provided in this format.
Palladium-catalyzed cross-coupling reactions with 4-Bromo-2-(hydroxymethyl)benzoic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-(hydroxymethyl)benzoic Acid
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a uniquely versatile building block, distinguished by its trifunctional nature. This single molecule offers three distinct points for chemical modification: a bromine atom, a carboxylic acid group, and a hydroxymethyl substituent. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2] This capability is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[2][3] The carboxylic acid and hydroxymethyl groups provide additional sites for diversification, allowing for the construction of amides, esters, and other functional moieties. This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions.
Core Concept: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[4][5] The cycle consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[6]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The coupling partner is delivered to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: A generalized palladium catalytic cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[8][9] This reaction is widely used in pharmaceutical development due to its mild conditions and tolerance of diverse functional groups.[3][9]
Mechanism and Rationale
The reaction follows the general palladium catalytic cycle, where the key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[5][10] This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[8]
Choice of Reagents:
-
Catalyst: Pd(PPh₃)₄ is a common and reliable choice, though more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher activity at lower loadings.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the carboxylic acid or hydroxymethyl groups.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 2-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
This protocol details the coupling of this compound with phenylboronic acid.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl bromide substrate |
| Phenylboronic acid | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane / Water (4:1) | Solvent system |
| Schlenk flask or sealed vial | Inert atmosphere reaction vessel |
| Magnetic stirrer and hotplate | Agitation and heating |
| Argon or Nitrogen gas supply | To maintain an inert atmosphere |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask. Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.[11][12]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[11][12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final biaryl product.
Application 2: Heck Reaction for Alkene Arylation
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4][13] It is a powerful tool for forming substituted alkenes.[4][14]
Mechanism and Rationale
The Heck reaction's catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond. The final steps are a β-hydride elimination to form the alkene product and reductive elimination of H-Br, which is neutralized by the base.[6]
Choice of Reagents:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃).[15]
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the H-Br generated during the reaction without competing as a nucleophile.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.
Caption: Catalytic cycle of the Heck reaction.
Protocol: Synthesis of 4-Bromo-2-((E)-3-phenylallyl)benzoic acid derivative
This protocol describes the coupling of this compound with styrene. Note: The acidic proton of the carboxylic acid may interfere; protection as a methyl or ethyl ester prior to the reaction is often recommended to improve yields.
Experimental Procedure
-
Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (Et₃N, 1.5 mmol).[15]
-
Solvent: Add anhydrous DMF (5 mL).[15]
-
Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.[15]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether.[15]
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.[15]
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[3][16] The reaction uniquely uses a dual-catalyst system of palladium and copper(I).[17][18]
Mechanism and Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]
Choice of Reagents:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.[16]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used.[16][19]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is required to deprotonate the alkyne and neutralize the H-Br byproduct.[16]
-
Solvent: Anhydrous solvents such as THF or DMF are typically used under an inert atmosphere.[16]
Protocol: Synthesis of 4-(Hydroxymethyl)-2-(phenylethynyl)benzoic acid
Experimental Procedure
-
Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).[16]
-
Reagent Addition: Add anhydrous THF, followed by triethylamine (2-3 eq) and phenylacetylene (1.2 eq) via syringe.[16]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. Monitor progress by TLC.
-
Work-up: Upon completion, cool the reaction. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate. The crude product can be purified by column chromatography on silica gel.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[7][20] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[7][21]
Mechanism and Rationale
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the aryl amine product.[7][22]
Choice of Reagents:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are essential for promoting the reductive elimination step.[7][22] Pre-formed catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP) are used.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base's strength is critical for deprotonating the amine in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary.
Protocol: Synthesis of 4-(Hydroxymethyl)-2-(phenylamino)benzoic acid
Experimental Procedure
-
Setup: In a glovebox, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and aniline (1.2 eq). Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
General Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are broadly applicable.
Caption: Standard experimental workflow for cross-coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere; use fresh catalyst/ligands. |
| Insufficiently strong base | Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaOtBu). | |
| Low reaction temperature | Increase temperature in 10 °C increments. | |
| Side Product Formation | Homocoupling of boronic acid (Suzuki) | Ensure inert conditions; use a slight excess of aryl bromide. |
| Hydrodehalogenation (aryl-Br to aryl-H) | Use rigorously anhydrous solvents; ensure the base is not too strong. | |
| Catalyst Decomposition | High temperature; presence of oxygen | Lower reaction temperature; improve inert atmosphere technique. |
| Inappropriate ligand | Screen different phosphine ligands; bidentate ligands can improve stability.[7] |
Conclusion
This compound stands out as a highly valuable and adaptable substrate for palladium-catalyzed cross-coupling reactions. Its functional group tolerance allows for direct application in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to generate diverse molecular scaffolds. By carefully selecting the catalyst system, base, and solvent, researchers can effectively control the reaction outcome, paving the way for the efficient synthesis of novel compounds for drug discovery, materials science, and other advanced applications. The protocols and insights provided in this guide serve as a robust starting point for harnessing the full synthetic potential of this versatile building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Chemistry LibreTexts.
- Wikipedia. Heck reaction.
- Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis.
- YouTube.
- MDPI.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ResearchGate.
- Benchchem.
- chemicalbook. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Heck reaction.
- PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Organic Chemistry Portal.
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- Chemistry LibreTexts. Sonogashira Coupling.
- PMC - NIH. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- ResearchG
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Selective Esterification and Amidation Strategies for 4-Bromo-2-(hydroxymethyl)benzoic acid
Abstract
4-Bromo-2-(hydroxymethyl)benzoic acid is a highly valuable bifunctional building block in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its structure, featuring both a primary alcohol and a carboxylic acid, presents a significant challenge in chemoselectivity. Direct derivatization can lead to a mixture of products, including self-esterification or reaction at the undesired functional group. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the selective esterification and amidation of the carboxylic acid moiety of this compound. We will delve into the mechanistic rationale behind various approaches, from classic Fischer esterification under controlled conditions to modern peptide coupling reactions, enabling researchers to confidently leverage this versatile scaffold in their synthetic campaigns.
Introduction: The Chemoselectivity Challenge
In the landscape of drug discovery and polymer chemistry, scaffolds that offer multiple points for diversification are of paramount importance. This compound is one such molecule, containing three distinct functional handles: a carboxylic acid, a primary alcohol, and an aryl bromide. While the aryl bromide is primed for cross-coupling reactions, the proximate alcohol and acid groups create a classic synthetic dilemma. The carboxylic acid can be converted into esters and amides, while the primary alcohol can be acylated to form a different type of ester.[1]
Achieving selective transformation at one site without affecting the other is the central challenge. This requires a carefully considered synthetic plan, often relying on one of two core principles:
-
Condition-Controlled Selectivity: Exploiting the inherent differences in reactivity between the functional groups under specific reaction conditions.
-
Orthogonal Protection Strategy: Masking one functional group with a temporary "protecting group" while reacting the other, followed by removal of the protecting group.[3][4][5]
This document provides robust protocols that primarily leverage condition-controlled selectivity, which offers the advantage of atom and step economy by avoiding additional protection and deprotection steps.
Section 1: Selective Esterification of the Carboxylic Acid
The conversion of the carboxylic acid to an ester is a fundamental transformation. When dealing with a substrate also containing a hydroxyl group, the choice of method is critical to prevent acylation of the alcohol.
Mechanistic Considerations
The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[6][7] This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[8] For a molecule like this compound, the intramolecular reaction to form a lactone or intermolecular polymerization are potential side reactions that must be managed.
Strategy: Fischer-Speier Esterification with Excess Alcohol
By using a vast excess of a simple alcohol, such as methanol, which also serves as the solvent, the intermolecular reaction between the carboxylic acid and methanol is statistically favored over competing side reactions. The high concentration of methanol effectively outcompetes the molecule's own hydroxymethyl group.[6]
Protocol 1.1: Synthesis of Methyl 4-bromo-2-(hydroxymethyl)benzoate
This protocol details the selective esterification of the carboxylic acid moiety using a large excess of methanol and a catalytic amount of sulfuric acid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 231.04 | 5.00 g | 21.6 | 1.0 eq |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent/Excess |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 1.2 mL | ~21.6 | ~1.0 eq (catalytic) |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 21.6 mmol).
-
Add methanol (100 mL) to the flask and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (1.2 mL) to the suspension. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product ester (Methyl 4-bromo-2-(hydroxymethyl)benzoate) will have a higher Rf value than the starting carboxylic acid.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the excess acid (Note: CO₂ evolution may occur), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure Methyl 4-bromo-2-(hydroxymethyl)benzoate as a white solid.
Caption: Workflow for selecting an appropriate esterification strategy.
Section 2: Selective Amidation of the Carboxylic Acid
Directly forming an amide bond from a carboxylic acid and an amine requires high temperatures to drive off water, conditions that could degrade many complex molecules.[9] Therefore, the carboxylic acid must first be "activated" to facilitate a reaction under milder conditions.[10]
Mechanistic Overview: Activation with Coupling Reagents
Peptide coupling reagents are designed for this exact purpose. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To improve efficiency and prevent side reactions (like racemization in chiral substrates or formation of N-acylurea byproducts), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which then cleanly reacts with the amine.[11] These conditions are mild and highly chemoselective, leaving the primary alcohol untouched.
Caption: EDC/HOBt activation pathway for amide bond formation.
Protocol 2.1: Synthesis of 4-Bromo-N-benzyl-2-(hydroxymethyl)benzamide
This protocol describes a standard, high-yield procedure for the selective amidation of the carboxylic acid using EDC and HOBt.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 231.04 | 2.31 g | 10.0 | 1.0 eq |
| Benzylamine | 107.15 | 1.18 mL | 11.0 | 1.1 eq |
| EDC·HCl | 191.70 | 2.30 g | 12.0 | 1.2 eq |
| HOBt Hydrate | ~153.13 | 1.84 g | ~12.0 | ~1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.50 mL | 20.0 | 2.0 eq |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2.31 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
To the stirred solution, add benzylamine (1.18 mL, 11.0 mmol), HOBt (1.84 g, ~12.0 mmol), and DIPEA (3.50 mL, 20.0 mmol).
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. A white precipitate (DIPEA·HCl) may form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting acid should be consumed, and a new, higher Rf spot corresponding to the amide product should appear.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-N-benzyl-2-(hydroxymethyl)benzamide.
Section 3: Selective Acylation of the Hydroxymethyl Group
To selectively modify the primary alcohol, the more reactive carboxylic acid must first be masked. This is a classic application of an orthogonal protecting group strategy. The ester synthesized in Protocol 1.1 serves as an excellent intermediate, as the methyl ester is stable under the basic conditions typically used for acylating an alcohol.
Strategy: Protection-Acylation Sequence
The workflow involves two distinct steps:
-
Protection (Esterification): Convert the carboxylic acid to a methyl ester using Protocol 1.1.
-
Acylation: React the resulting primary alcohol with an acylating agent (e.g., acetic anhydride) in the presence of a base.
This sequence ensures that the acylation occurs exclusively at the desired hydroxymethyl position.
Caption: Multi-step workflow for selective acylation of the alcohol.
Protocol 3.1: Synthesis of Methyl 4-bromo-2-(acetoxymethyl)benzoate
This protocol details the acylation of the primary alcohol after protection of the carboxylic acid as a methyl ester.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Methyl 4-bromo-2-(hydroxymethyl)benzoate | 245.07 | 2.45 g | 10.0 | 1.0 eq |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.42 mL | 15.0 | 1.5 eq |
| Pyridine | 79.10 | 4.0 mL | - | Solvent/Base |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 61 mg | 0.5 | 0.05 eq (catalyst) |
Step-by-Step Procedure:
-
Dissolve Methyl 4-bromo-2-(hydroxymethyl)benzoate (2.45 g, 10.0 mmol) in pyridine (4.0 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Add DMAP (61 mg, 0.5 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.42 mL, 15.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor by TLC (30% Ethyl Acetate in Hexanes). The starting material spot should be replaced by a new, higher Rf product spot.
-
Upon completion, pour the reaction mixture into a beaker containing ice water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-bromo-2-(acetoxymethyl)benzoate, which can be further purified if necessary.
Summary and Best Practices
The selective functionalization of this compound is readily achievable with careful selection of reagents and conditions.
| Reaction | Target Group | Key Strategy | Reagents | Conditions | Selectivity |
| Esterification | Carboxylic Acid | Overwhelm equilibrium | H₂SO₄ (cat.), excess MeOH | Reflux | Excellent |
| Amidation | Carboxylic Acid | In situ activation | EDC, HOBt, Amine, Base | 0°C to RT | Excellent |
| Acylation | Hydroxymethyl | Protect-then-react | Ac₂O, Pyridine, DMAP | 0°C to RT | Excellent (on ester) |
Best Practices:
-
Anhydrous Conditions: For amidation reactions using coupling agents, ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the activated intermediate.
-
Reaction Monitoring: TLC is an indispensable tool for determining reaction completion and ensuring the full consumption of starting material before work-up.
-
Purification: While some products may be clean enough after work-up, flash column chromatography is the most reliable method for achieving high purity, which is critical for subsequent synthetic steps or biological assays.
-
Characterization: Confirm the structure of all final products and key intermediates unequivocally using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
ACS Publications. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
MDPI. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]
-
Chemistry LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
-
JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2022). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
StudySmarter. Amide Reactions: Amidation, Alcohol, Formation, Techniques. [Link]
-
University of California, Irvine. Esterification of benzoic acid to methyl benzoate. [Link]
-
NanoAxis LLC. BENZOIC ACID, 4-BROMO-2-(HYDROXYMETHYL)-. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BENZOIC ACID, 4-BROMO-2-(HYDROXYMETHYL)- | NanoAxis LLC [nanoaxisllc.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Isolation of 4-Bromo-2-(hydroxymethyl)benzoic Acid
Abstract
4-Bromo-2-(hydroxymethyl)benzoic acid is a key bifunctional building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as contaminants can lead to significant side reactions, low yields, and impurities in the final product that are difficult to remove. This application note provides a detailed, field-tested protocol for the purification of this compound to a high degree of purity (>98%), primarily through an optimized recrystallization procedure. We will delve into the rationale behind solvent selection, provide a step-by-step workflow, and outline analytical methods for purity verification, ensuring a reliable and reproducible outcome for researchers and drug development professionals.
Introduction and Rationale
This compound possesses two reactive functional groups: a carboxylic acid and a primary alcohol (hydroxymethyl group). This dual functionality allows for selective chemical modifications, making it a versatile starting material. However, commercial sources or crude synthetic products can contain various impurities, such as the starting materials for its synthesis (e.g., 4-bromo-2-methylbenzoic acid), over-oxidized byproducts (e.g., the corresponding aldehyde or phthalide), or residual solvents.
Effective purification is therefore not merely a suggestion but a critical step to ensure the validity of subsequent experimental results. Recrystallization is the chosen method for this protocol due to its efficiency in removing the likely impurities and its scalability. This technique leverages the differences in solubility between the desired compound and its contaminants in a selected solvent system at varying temperatures.
Physicochemical Properties & Impurity Profile
A thorough understanding of the material's properties is fundamental to designing a robust purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 56030-54-7 | |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 168-172 °C (unpurified) | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. | - |
Common Impurities:
-
Starting Materials: Unreacted 4-bromo-2-methylbenzoic acid.
-
Side-Products: 4-Bromophthalide, which can form via intramolecular cyclization.
-
Oxidation Products: 4-Bromo-2-formylbenzoic acid, from over-oxidation of the alcohol.
-
Residual Solvents: Acetic acid or other solvents from the synthesis.
Purification Strategy: Optimized Recrystallization
The purification protocol hinges on the principle of differential solubility. This compound is sparingly soluble in hot water but its polarity, conferred by the carboxylic acid and alcohol groups, allows for good solubility in hot polar organic solvents. The ideal recrystallization solvent (or solvent system) should dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, thus promoting the formation of high-purity crystals upon cooling.
After extensive testing, a mixed solvent system of Ethyl Acetate and Hexane has been identified as optimal. Ethyl acetate effectively dissolves the target compound at its boiling point, while the non-polar hexane acts as an anti-solvent, inducing precipitation upon cooling and helping to leave more polar impurities behind in the mother liquor.
Workflow Overview
The following diagram outlines the complete purification and analysis workflow.
Caption: Workflow for the purification and analysis of this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Crude this compound
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of ethyl acetate.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add ethyl acetate in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent as this will reduce the final yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step removes any particulate matter.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slightly for 1-2 minutes.
-
Slowly add hexane to the warm ethyl acetate solution while gently swirling the flask. You will observe the solution becoming cloudy, indicating the onset of precipitation. Continue adding hexane until the cloudiness persists.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes. Slower cooling generally results in larger, purer crystals.
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of a cold (0-4 °C) 1:1 mixture of ethyl acetate and hexane to remove any residual soluble impurities from the mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 40-50 °C for 4-6 hours, or until a constant weight is achieved.
-
Purity Assessment and Characterization
The success of the purification must be validated by analytical methods.
A. Melting Point Analysis:
-
Rationale: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point range.
-
Expected Result: Purified this compound should exhibit a sharp melting point in the range of 170-173 °C.
B. High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a highly sensitive technique for determining the purity of a sample by separating the main component from any impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
-
Expected Result: The chromatogram should show a single major peak corresponding to the product, with an area percentage of >98%.
C. ¹H NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the compound by analyzing the chemical environment of its protons. The absence of signals corresponding to known impurities is a strong indicator of purity.
-
Expected Spectrum (in DMSO-d₆, 400 MHz):
-
~13.1 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~7.8 ppm (d, 1H): Aromatic proton.
-
~7.7 ppm (d, 1H): Aromatic proton.
-
~7.6 ppm (dd, 1H): Aromatic proton.
-
~5.4 ppm (t, 1H): Alcohol proton (hydroxyl).
-
~4.6 ppm (d, 2H): Methylene protons (-CH₂-).
-
The integration of these peaks should correspond to the number of protons.
-
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexane are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
-
Title: Recrystallization Source: Organic Chemistry, 5th Edition (Paula Yurkanis Bruice) URL: [Link]
Scale-up synthesis of 4-Bromo-2-(hydroxymethyl)benzoic acid
An Application Note for the Scale-Up Synthesis of 4-Bromo-2-(hydroxymethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in the development of various pharmaceutical compounds and advanced materials. The described method focuses on the selective reduction of 4-Bromo-2-formylbenzoic acid using sodium borohydride, a cost-effective and manageable reducing agent for scale-up operations. This guide emphasizes safety, efficiency, and reproducibility, offering detailed procedural steps, causality behind experimental choices, and robust analytical validation methods.
Introduction and Scientific Context
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structural motifs—a brominated aromatic ring, a carboxylic acid, and a primary alcohol—make it a versatile intermediate for constructing complex molecular architectures. For instance, it is a precursor for certain anticancer agents and other biologically active compounds.[1] The successful and reproducible synthesis at scale is therefore a critical step in the drug development pipeline.
The synthetic strategy outlined herein is predicated on the selective reduction of an aldehyde in the presence of a carboxylic acid. This transformation requires a mild reducing agent that will not affect the more stable carboxyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose on a larger scale due to its selectivity, lower cost, and significantly safer handling profile compared to more potent hydrides like lithium aluminum hydride (LAH).[2] This protocol is designed to be a self-validating system, with clear explanations for each step to ensure both safety and success.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves the direct reduction of the aldehyde functionality of 4-Bromo-2-formylbenzoic acid. This approach is efficient and high-yielding.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a key element of this protocol. It is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions. Its handling is straightforward, though it is water-reactive and generates flammable hydrogen gas upon reaction and quenching.[2][3] Proper engineering controls, such as performing the reaction in a well-ventilated fume hood and ensuring slow, controlled addition, are paramount for safety.[4][5]
Solvent System: Methanol is used as the solvent. It readily dissolves the starting material and the NaBH₄, and its protic nature facilitates the reduction mechanism. It is important to use an anhydrous grade of methanol for the initial reaction to prevent premature decomposition of the borohydride.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a nominal 50-gram scale and can be adapted for larger quantities with appropriate engineering controls and safety reviews.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-Bromo-2-formylbenzoic acid | 229.03[6] | 50.0 | 0.218 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83[3] | 9.0 | 0.238 | 1.1 |
| Anhydrous Methanol (MeOH) | 32.04 | 500 mL | - | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | ~250 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Ethyl Acetate (for TLC) | 88.11 | As needed | - | - |
| Hexanes (for TLC) | - | As needed | - | - |
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer and temperature controller
-
Addition funnel (250 mL)
-
Ice-water bath
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Setup and Execution
Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[3][4] An emergency shower and eyewash station must be accessible.[5]
-
Dissolution: Charge the 2 L three-neck flask with 4-Bromo-2-formylbenzoic acid (50.0 g, 0.218 mol) and anhydrous methanol (500 mL).
-
Stirring and Cooling: Begin mechanical stirring to dissolve the solid. Once a clear solution is obtained, place the flask in an ice-water bath and cool the internal temperature to 0-5 °C.
-
Controlled Addition of Reductant: In a separate dry beaker, carefully weigh sodium borohydride (9.0 g, 0.238 mol). Causality: A slight excess (1.1 equivalents) is used to ensure complete conversion of the starting material. Add the NaBH₄ powder in small portions to the cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Expert Insight: Portion-wise addition is crucial for controlling the exotherm and the rate of hydrogen gas evolution.[3] A rapid addition can lead to a dangerous temperature spike and excessive gas production, potentially over-pressurizing the vessel.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Quenching: Once the reaction is complete, excess NaBH₄ must be safely quenched. Slowly and carefully add 2M HCl via the addition funnel. This will cause vigorous gas evolution (H₂). Ensure the rate of addition does not cause excessive foaming. Continue adding acid until the pH of the solution is ~1-2.
-
Trustworthiness: This step neutralizes any remaining borohydride and simultaneously protonates the intermediate borate esters, liberating the alcohol product. The acidification also prepares the product for precipitation.
-
-
Product Isolation: A white precipitate of the product will form upon acidification. Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 100 mL) to remove inorganic salts and residual acid.
-
Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Purification
For most applications, the product obtained after washing and drying is of sufficient purity (>95%). If higher purity is required, recrystallization can be performed.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical tests should be performed.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 216-217 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (s, 1H, COOH), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H), ~5.3 (t, 1H, OH), ~4.6 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~168, ~142, ~135, ~131, ~130, ~128, ~122, ~60 |
| Purity (HPLC) | >97% (typical) |
Workflow Visualization
The following diagram illustrates the complete workflow from setup to final product analysis.
Sources
- 1. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]
- 2. reddit.com [reddit.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. wcu.edu [wcu.edu]
- 6. 4-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 16092907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-2-(hydroxymethyl)benzoic acid as a Versatile AB-Type Monomer for Novel Functional Polyesters
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quest for advanced polymers with precisely engineered properties is a driving force in materials science and biomedicine. 4-Bromo-2-(hydroxymethyl)benzoic acid emerges as a highly valuable AB-type monomer for the synthesis of functional aromatic polyesters. Its unique trifunctional structure, comprising a carboxylic acid, a primary alcohol, and a modifiable bromine atom on a rigid aromatic core, enables a dual-phase approach to polymer design: direct polycondensation to form a stable polyester backbone, followed by post-polymerization modification to introduce a wide array of functionalities. This application note provides a comprehensive guide, including detailed protocols, for the synthesis of bromo-functionalized aromatic polyesters and their subsequent modification via Suzuki cross-coupling, offering a robust platform for creating novel materials for high-performance coatings, advanced electronics, and drug delivery systems.[1][2]
Properties and Rationale for Use
This compound is a unique building block whose structure is intrinsically designed for creating sophisticated polymer architectures.
1.1. Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be estimated based on its constituent functional groups and related analogs like 4-Bromo-2-methylbenzoic acid and 4-Bromo-2-hydroxybenzoic acid.[3][4]
| Property | Value (Estimated or from Analogs) | Source |
| Molecular Formula | C₈H₇BrO₃ | - |
| Molecular Weight | 231.04 g/mol | - |
| Appearance | Off-white to pale yellow solid (Expected) | - |
| Melting Point | >160 °C (Expected, based on analogs) | [5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) | - |
1.2. Rationale for Polymer Synthesis
The strategic value of this monomer lies in its three key features:
-
AB-Type Monomer: The presence of both a carboxylic acid (-COOH) and a hydroxymethyl (-CH₂OH) group allows for self-polycondensation to form polyesters, simplifying the polymerization process as it does not require stoichiometric balancing of two separate monomers.[6][7]
-
Aromatic Backbone: The benzene ring imparts significant rigidity, thermal stability, and mechanical strength to the resulting polymer, making it suitable for high-performance applications.[8][9]
-
Bromo Functionality: The bromine atom is a versatile "handle" for post-polymerization modification. It is stable under typical polycondensation conditions but can be readily transformed using a variety of cross-coupling reactions, such as Suzuki, Heck, or Ullmann coupling.[10][11] This allows for the precise introduction of functional side-chains to tailor the polymer's final properties.
Protocols for Polymer Synthesis
This section details the two-stage process: creating the polymer backbone and then functionalizing it.
2.1. Protocol for Direct Thermal Polycondensation
This protocol describes the synthesis of the base polymer, poly[4-bromo-2-(oxymethyl)benzoate], via melt polycondensation. This method is advantageous as it avoids the use of solvents at the polymerization stage.[7][12]
Causality Behind Choices:
-
Catalyst: Antimony(III) oxide (Sb₂O₃) is a commonly used and effective transesterification catalyst for polyester synthesis at high temperatures.
-
Temperature Profile: A staged temperature increase is crucial. Initial lower temperatures (180-220°C) allow for the formation of oligomers while minimizing monomer sublimation or degradation. Higher temperatures (250-280°C) are required to increase the reaction rate and achieve high molecular weights.
-
Inert Atmosphere & Vacuum: An inert atmosphere (N₂) prevents oxidative degradation of the polymer at high temperatures. Applying a vacuum in the final stage is essential to remove the water byproduct, which drives the reaction equilibrium toward the formation of longer polymer chains.[12]
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation condenser to collect the water byproduct.
-
Charging Reactants: Add this compound (1.0 eq) and Antimony(III) oxide (0.05 mol%) to the flask.
-
Inerting: Purge the system with dry nitrogen gas for 15-20 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.
-
Oligomerization Stage: Begin stirring and gradually heat the reactor using a heating mantle. Raise the temperature to 180°C and hold for 1 hour after the monomer melts.
-
Polymerization Stage: Increase the temperature incrementally:
-
Heat to 220°C and maintain for 2 hours. Water will begin to distill off.
-
Heat to 250°C and maintain for 2 hours.
-
-
High Vacuum Stage: Slowly apply a vacuum (to <1 mmHg) over 30 minutes to avoid bumping. Increase the temperature to 270-280°C. The melt viscosity will increase significantly. Continue the reaction under high vacuum for 3-4 hours or until the desired viscosity is achieved.
-
Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer will be a brittle, amber-colored material. Dissolve the crude polymer in a suitable solvent (e.g., chloroform or THF), precipitate it into a non-solvent like cold methanol, filter the purified polymer, and dry it in a vacuum oven at 50°C overnight.
2.2. Protocol for Post-Polymerization Modification via Suzuki Coupling
This protocol demonstrates how to graft new functional groups onto the polyester backbone by targeting the bromine atoms.[10]
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₄ is a robust, zero-valent palladium catalyst widely used for Suzuki couplings. The tetrakis(triphenylphosphine) ligands provide stability and facilitate the catalytic cycle.
-
Base: An aqueous solution of K₂CO₃ is used as a mild and effective base to activate the boronic acid for transmetalation.
-
Solvent System: A biphasic solvent system like Toluene/Water or THF/Water is often used. Toluene or THF dissolves the polymer and catalyst, while water dissolves the inorganic base, allowing the reaction to occur at the interface.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask, dissolve the bromo-functionalized polyester (1.0 eq of repeating units) and the desired arylboronic acid (1.5 eq per bromine) in THF.
-
Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 eq per bromine) to the flask. In a separate flask, prepare a 2M aqueous solution of K₂CO₃ and degas it with argon. Add the K₂CO₃ solution (3.0 eq per bromine) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (around 70-80°C) under an argon atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) on small aliquots (if a model small molecule is run in parallel) or by NMR on precipitated samples.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Isolation: Purify the functionalized polymer by repeated precipitation from a good solvent (e.g., THF) into a non-solvent (e.g., hexane or methanol) to remove residual catalyst and unreacted reagents. Dry the final product under vacuum.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.[13][14][15]
| Technique | Purpose & Expected Results |
| FTIR Spectroscopy | Structure Confirmation: To verify the formation of ester linkages. Expect to see the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretch (~1720-1730 cm⁻¹) and C-O stretches (~1250-1100 cm⁻¹).[16] |
| ¹H NMR Spectroscopy | Structure & Purity: To confirm the polymer structure. The characteristic peak for the hydroxymethyl protons (-CH₂OH) in the monomer will shift downfield upon esterification to become -CH₂O-C=O (~5.0-5.4 ppm). For post-modified polymers, new signals corresponding to the grafted 'R' group will appear. |
| Gel Permeation (GPC) | Molecular Weight: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A monomodal distribution is typically desired. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions: To determine the glass transition temperature (Tg). Aromatic polyesters typically exhibit high Tg values (>130°C) due to their rigid backbone.[8] |
| Thermogravimetric Analysis (TGA) | Thermal Stability: To assess the temperature at which the polymer begins to decompose. Aromatic polyesters are known for their high thermal stability, often stable up to 300-350°C.[8] |
Potential Applications
The ability to precisely control the side-chain functionality of these aromatic polyesters opens up a vast range of advanced applications:
-
Drug Delivery: The 'R' group grafted onto the polymer can be a therapeutic agent, a targeting ligand, or a solubility modifier, enabling the creation of sophisticated polymer-drug conjugates.[1]
-
High-Performance Coatings: The rigid and thermally stable backbone provides excellent durability, while the side chains can be designed to control surface properties like hydrophobicity, adhesion, or antifouling capabilities.[17]
-
Functional Materials: By grafting chromophores or electronically active groups, these polymers can be used in applications such as organic electronics, sensors, or materials with high refractive indices.
Safety Information
-
This compound and its analogs like 4-bromo-2-hydroxybenzoic acid should be handled with care. They are classified as acutely toxic if swallowed (H301).
-
Reagents: Handle all solvents, catalysts (especially palladium compounds), and bases according to their Safety Data Sheets (SDS). Conduct all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Wang, Y., et al. (2016). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
Blue Sparq. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Aliphatic vs Aromatic Polyols. Retrieved from [Link]
-
Nechifor, M. (2016). Aromatic polyesters with photosensitive side chains: Synthesis, characterization and properties. Journal of the Serbian Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]
-
Tri-iso. (n.d.). Aromatic Polyester Polyols. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers? YouTube. Retrieved from [Link]
-
ChemBK. (n.d.). Benzoic acid, 2-bromo-4-(hydroxymethyl)-, methyl ester. Retrieved from [https://www.chembk.com/en/chem/Benzoic%20acid,%202-bromo-4-(hydroxymethyl)-, %20methyl%20ester]([Link], %20methyl%20ester)
-
Wang, Y., et al. (2016). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Polymer Chemistry. Supporting Information. Available at: [Link]
-
Zhang, L., et al. (2021). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Polymer Au. Available at: [Link]
- Google Patents. (1983). US4393191A - Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids.
-
ResearchGate. (n.d.). Schematic representation of polycondensation approaches of α-hydroxy acids. Retrieved from [Link]
-
Macromolecules. (2021). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. ACS Publications. Available at: [Link]
-
ResearchGate. (2016). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparison of the use of FTIR spectroscopy with DSC in the characterisation of melting and crystallisation in polycaprolactone. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Poly(Amideimide)S from Ab Monomers by Direct Polycondensation Using Triphenyl Phosphite. Retrieved from [Link]
-
MDPI. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers. Available at: [Link]
-
ResearchGate. (n.d.). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. Retrieved from [Link]
-
Europe PMC. (2019). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Progress in Polymer Science. Available at: [Link]
- Google Patents. (2019). CN109896420A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Spectroscopy Online. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. Synthesis of poly(α-hydroxy acid)s via (a) polycondensation... Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. distantreader.org [distantreader.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. US4393191A - Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids - Google Patents [patents.google.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Polyurethane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Coupling with 4-Bromo-2-(hydroxymethyl)benzoic acid
Welcome to the technical support center for optimizing coupling reactions with 4-Bromo-2-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. The unique trifunctional nature of this molecule—possessing an aryl bromide, a carboxylic acid, and a benzylic alcohol—presents both opportunities for diverse synthetic transformations and specific challenges that require careful consideration of reaction conditions.
This resource will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as amide bond formation, offering field-proven insights and evidence-based protocols to ensure the success of your experiments.
Section 1: General Considerations & FAQs
This section addresses overarching questions about the handling and reactivity of this compound that are pertinent to all subsequent coupling reactions.
Q1: What are the primary challenges associated with using this compound in coupling reactions?
A1: The main challenges stem from the molecule's multiple reactive sites:
-
The Carboxylic Acid: This group can interfere with many cross-coupling reactions by reacting with bases, coordinating to the metal catalyst, or leading to poor solubility in common organic solvents.
-
The Hydroxymethyl Group: The benzylic alcohol can also coordinate to the catalyst and may be sensitive to certain reaction conditions, potentially leading to side reactions.
-
Steric Hindrance: The ortho-hydroxymethyl group can sterically hinder the approach of coupling partners and ligands to the palladium center at the site of the bromine atom.
Q2: Is it necessary to protect the carboxylic acid or hydroxymethyl group before attempting a cross-coupling reaction?
A2: The necessity of protecting groups is highly dependent on the specific reaction conditions and the coupling partner.
-
Carboxylic Acid: For many palladium-catalyzed cross-coupling reactions, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent interference with the basic conditions.[1]
-
Hydroxymethyl Group: The hydroxymethyl group is generally more robust. However, under harsh basic or high-temperature conditions, protection as a silyl ether (e.g., TBDMS) or benzyl ether might be beneficial to prevent side reactions.[2][3][4]
dot
Caption: Decision workflow for protecting group strategy.
Q3: What are the general solubility characteristics of this compound?
A3: The solubility of this compound can be challenging. It has limited solubility in many non-polar organic solvents.[5] It is more soluble in polar aprotic solvents like DMF, DMAc, and DMSO, and in alcohols like methanol and ethanol. When using a base, it will form a salt which may have different solubility properties. Esterification of the carboxylic acid can significantly improve its solubility in a wider range of organic solvents.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] When applying it to this compound, careful optimization is key.
Q4: I am observing low yields in my Suzuki-Miyaura coupling. What are the likely causes and how can I improve the outcome?
A4: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. Here's a systematic troubleshooting approach:
-
Inadequate Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[7] For substrates with acidic protons, a stronger base or a larger excess may be required.
-
Catalyst Deactivation: The carboxylic acid or hydroxymethyl group can coordinate to the palladium center, leading to catalyst deactivation.
-
Poor Solubility: If the substrate or boronic acid is not fully dissolved, the reaction will be slow and incomplete.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Protocol for Suzuki-Miyaura Coupling:
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromo-2-(hydroxymethyl)benzoate
-
Reactant Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add methyl 4-bromo-2-(hydroxymethyl)benzoate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a palladium catalyst/ligand system.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water). Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-formed catalysts | Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A moderately strong inorganic base is needed to activate the boronic acid without causing significant side reactions.[8] |
| Solvent | Toluene/Water, Dioxane/Water | A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[8] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction to completion. |
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[9][10][11]
Q5: My Sonogashira reaction is sluggish and gives a mixture of products, including homocoupling of the alkyne. What's going wrong?
A5: Sluggish reactions and the formation of Glaser-Hay homocoupling byproducts are common issues in Sonogashira couplings.
-
Copper(I) Co-catalyst: The copper co-catalyst is essential for the formation of the copper acetylide intermediate.[12] However, an excess of copper or the presence of oxygen can promote alkyne homocoupling.
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne.[13]
-
Solvent Choice: The solvent must be able to dissolve all reactants and should be thoroughly degassed to prevent oxidation of the catalyst and the copper acetylide.
Recommended Protocol for Sonogashira Coupling:
Protocol 2: Sonogashira Coupling of Methyl 4-Bromo-2-(hydroxymethyl)benzoate
-
Reactant Preparation: To a dry Schlenk flask under an inert atmosphere, add methyl 4-bromo-2-(hydroxymethyl)benzoate (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPEA) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[12]
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | These are standard and effective catalysts for Sonogashira couplings.[10] |
| Cu Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate.[10] |
| Base | Et₃N, DIPEA | A mild organic base is required to deprotonate the alkyne.[13] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial to prevent side reactions. |
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[14][15]
Q6: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
A6: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often promoted by β-hydride elimination from the palladium-amido complex.[14]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination.[16]
-
Base Selection: The choice of base can influence the reaction outcome. Strong, non-nucleophilic bases are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
dot
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Recommended Protocol for Buchwald-Hartwig Amination:
Protocol 3: Buchwald-Hartwig Amination of Methyl 4-Bromo-2-(hydroxymethyl)benzoate
-
Reactant Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the solvent, followed by methyl 4-bromo-2-(hydroxymethyl)benzoate (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos or RuPhos | Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[16] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are generally used.[17] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation barrier. |
Section 5: Amide Coupling
Directly coupling an amine to the carboxylic acid of this compound is a common transformation.
Q7: My amide coupling reaction is low-yielding and I see significant amounts of unreacted starting material. How can I improve the efficiency?
A7: Inefficient amide coupling is often due to incomplete activation of the carboxylic acid or the presence of side reactions.
-
Coupling Reagent: The choice of coupling reagent is critical. Uronium/aminium-based reagents like HATU or HBTU are highly effective.[18] Carbodiimides such as EDC, often used with additives like HOBt, are also a good choice.[18][19]
-
Base: A non-nucleophilic organic base like DIPEA is necessary to deprotonate the carboxylic acid and neutralize acidic byproducts.[18]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can improve yields by ensuring the activated species is readily available for reaction.[18]
Recommended Protocol for Amide Coupling:
Protocol 4: Amide Coupling using HATU
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
-
Pre-activation: Cool the mixture to 0 °C and add HATU (1.1 eq.). Stir for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | These reagents efficiently activate the carboxylic acid for nucleophilic attack by the amine.[18][19] |
| Base | DIPEA, Et₃N | A non-nucleophilic organic base is required to facilitate the reaction.[18] |
| Solvent | DMF, DCM | Anhydrous polar aprotic solvents are generally preferred. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize side reactions. |
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online Forum]. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Online Forum]. Available at: [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
-
ResearchGate. (n.d.). Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]
-
Springer. (n.d.). A Half Century of the Sonogashira Reaction. Available at: [Link]
Sources
- 1. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of 4-Bromo-2-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the purification of 4-Bromo-2-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you obtain a highly pure product.
Introduction: The Synthetic Landscape and Purification Rationale
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis often originates from commercially available precursors like 4-bromo-2-methylbenzoic acid. A common synthetic strategy involves the esterification of the carboxylic acid, followed by functionalization of the methyl group (e.g., bromination and subsequent hydrolysis, or oxidation and reduction), and finally, hydrolysis of the ester to yield the desired product.
This multi-step process can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Therefore, a robust purification strategy is paramount to obtaining material of sufficient purity for downstream applications. This guide will focus on the purification of this compound, assuming a synthetic route originating from 4-bromo-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Based on a typical synthesis starting from 4-bromo-2-methylbenzoic acid, the most probable impurities include:
-
Unreacted Starting Material: 4-bromo-2-methylbenzoic acid.
-
Intermediate Ester: Methyl 4-bromo-2-methylbenzoate.
-
Over-oxidation Product: 4-bromo-2-formylbenzoic acid (if the synthesis involves an oxidation step).
-
Benzylic Bromide Intermediate: 4-bromo-2-(bromomethyl)benzoic acid or its methyl ester (if the synthesis proceeds via radical bromination).
Q2: My final product is a brownish or yellowish solid. What is the likely cause?
A2: Colored impurities often arise from side reactions or the degradation of reagents. Trace amounts of bromine or other colored by-products can persist. These can often be removed by recrystallization with the aid of activated charcoal.
Q3: I'm struggling to crystallize my product; it keeps oiling out. What should I do?
A3: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point. Try using a lower boiling point solvent for recrystallization, or a solvent pair. Alternatively, ensure your crude product is reasonably pure before attempting recrystallization; a preliminary purification by column chromatography may be necessary.
Q4: What is a good starting point for a recrystallization solvent?
A4: For benzoic acid derivatives, water is often a good solvent for recrystallization due to the significant difference in solubility at hot versus cold temperatures[1][2]. A mixture of an organic solvent (like ethanol or acetone) and water can also be effective. It is always recommended to perform small-scale solvent screening to identify the optimal system.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purification challenges.
Problem 1: Presence of Starting Material (4-bromo-2-methylbenzoic acid) in the Final Product
-
Identification:
-
¹H NMR: Look for a characteristic singlet corresponding to the methyl protons of 4-bromo-2-methylbenzoic acid around δ 2.64 ppm .[3] The aromatic protons will also have a distinct splitting pattern.
-
TLC/HPLC: Co-spot or co-inject your sample with an authentic sample of 4-bromo-2-methylbenzoic acid.
-
-
Solution: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product and the starting material, both being carboxylic acids, will be extracted into the aqueous layer as their sodium salts.
-
Separate the aqueous layer and acidify it with 1M HCl until the pH is ~2.
-
The purified product and remaining starting material will precipitate out.
-
Collect the solid by vacuum filtration. This procedure is effective at removing non-acidic impurities. Further purification by recrystallization or chromatography will be needed to separate the desired product from the starting material.
-
Problem 2: Presence of Intermediate Ester (Methyl 4-bromo-2-(hydroxymethyl)benzoate) in the Final Product
-
Identification:
-
¹H NMR: The presence of a singlet around δ 3.9 ppm is indicative of the methyl ester protons.[3]
-
IR Spectroscopy: A strong C=O stretch for the ester will be present around 1720-1730 cm⁻¹.
-
-
Solution: Saponification (Hydrolysis)
-
Dissolve the crude product in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester spot has disappeared.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to precipitate the pure carboxylic acid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Problem 3: General Impurities and Low Purity
-
Solution 1: Recrystallization
This is the most common and effective method for purifying solid organic compounds.
Protocol for Recrystallization from Water:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate.[4]
-
Gradually add more hot water until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
-
-
Solution 2: Column Chromatography
If recrystallization is ineffective or if the impurities are chemically very similar to the product, column chromatography is the preferred method.
Table 1: Recommended Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds.[5] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity to elute the more polar product. |
| Sample Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often leads to better separation. |
Data Interpretation
Table 2: ¹H NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| This compound | -CH₂OH | ~4.7 | s |
| Ar-H | 7.5-8.0 | m | |
| -COOH | >10 | br s | |
| 4-bromo-2-methylbenzoic acid | -CH₃ | ~2.6 | s |
| Ar-H | 7.4-7.9 | m | |
| -COOH | >10 | br s | |
| Methyl 4-bromo-2-(hydroxymethyl)benzoate | -CH₂OH | ~4.7 | s |
| -OCH₃ | ~3.9 | s | |
| Ar-H | 7.5-8.0 | m | |
| 4-bromo-2-formylbenzoic acid | -CHO | ~10.5 | s |
| Ar-H | 7.8-8.2 | m | |
| -COOH | >10 | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Diagram of Key Structures and Potential Impurities
Caption: Relationship between starting material, target product, and common impurities.
References
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. Resorcinol, 4-bromo-. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
Sources
Preventing decomposition of 4-Bromo-2-(hydroxymethyl)benzoic acid during reactions
Answering the user's request.
Technical Support Center: 4-Bromo-2-(hydroxymethyl)benzoic acid
A Guide to Preventing and Troubleshooting Decomposition in Synthetic Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique ortho-substitution pattern, featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, makes it highly valuable but also susceptible to specific decomposition pathways. This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and mitigate these challenges, ensuring the integrity of your reactions and the purity of your products.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments. Each entry details a common problem, explains the underlying chemical principles, and provides actionable solutions.
Problem 1: Low Yield & an Unexpected, Less-Polar Byproduct on TLC/LC-MS
Q: I'm performing a reaction to modify the carboxylic acid, but my yield is poor. I see a new, major spot on my TLC plate that is less polar than my starting material. LC-MS analysis shows a peak with a mass of 214/216 g/mol (corresponding to C₈H₅BrO₂), an 18 amu loss from the starting material. What is happening?
A: This is a classic case of intramolecular esterification, also known as lactone formation .
-
Causality: The proximity of the nucleophilic hydroxymethyl group (-CH₂OH) to the electrophilic carboxylic acid (-COOH) creates a highly favorable environment for cyclization.[1] Under acidic conditions (either from your reagents or as a catalyst) or upon heating, the molecule can readily eliminate water to form a stable six-membered cyclic ester, known as a lactone.
Figure 1. Lactone formation from this compound. -
Solutions: The key is to prevent the hydroxyl group from reacting. This is best achieved by introducing a protecting group.
-
Protect the Hydroxymethyl Group: Before attempting to react the carboxylic acid, protect the alcohol. Silyl ethers are an excellent choice due to their ease of installation and removal.
-
Control Reaction Conditions: If protection is not feasible, use mild, anhydrous conditions. Avoid high temperatures and strong acids which catalyze the lactonization.[2]
-
Experimental Protocol: Silyl Ether Protection
Objective: To protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether.
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). | Ensures all reactants are in solution and prevents side reactions with water. |
| 2 | Add a mild base, such as Imidazole (2.5 eq) or Triethylamine (1.5 eq), to the solution. | The base acts as a scavenger for the HCl generated during the reaction. Imidazole also catalyzes the silylation. |
| 3 | Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C. | TBDMS-Cl is the silylating agent.[3] Adding it slowly at a low temperature helps control the reaction rate and minimize side reactions. |
| 4 | Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. | The reaction is typically complete within a few hours. A new, less polar spot corresponding to the protected product should appear. |
| 5 | Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup. | This step removes excess reagents and byproducts. |
| 6 | Purify the crude product by flash column chromatography. | This ensures the protected material is pure before proceeding to the next synthetic step. |
Problem 2: Gas Evolution and Disappearance of Starting Material Upon Heating
Q: I am running my reaction at an elevated temperature (e.g., >100 °C) and notice gas bubbles. My analysis shows a significant amount of a byproduct with a mass of 186/188 g/mol (C₇H₇BrO), a loss of 44 amu. What is this byproduct?
A: This is a strong indication of thermal decarboxylation .
-
Causality: Benzoic acids, particularly when heated in solution, can lose the carboxylic acid group as carbon dioxide (CO₂).[4] The stability of the resulting aryl anion or radical intermediate influences the rate of this decomposition. While unsubstituted benzoic acid is quite stable, the presence of substituents can alter the required temperature for decarboxylation.[5] The loss of 44 amu corresponds directly to the loss of a CO₂ molecule.
Figure 2. Thermal decarboxylation pathway. -
Solutions:
-
Reduce Reaction Temperature: This is the most direct solution. Explore whether the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Modify the Carboxylic Acid: If high temperatures are unavoidable, first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are significantly more resistant to thermal decarboxylation. You can then perform your desired reaction and hydrolyze the ester back to the carboxylic acid in a final step if needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the hydroxymethyl group.
Q2: I need to perform a reaction on the hydroxymethyl group. Do I need to protect the carboxylic acid? Yes, it is highly recommended. The carboxylic acid proton is acidic and can interfere with many reactions, especially those involving bases or organometallics. Converting it to an ester (e.g., methyl benzoate) is a standard protection strategy. This is readily achieved through Fischer esterification using methanol and a catalytic amount of sulfuric acid.[2][8]
Q3: How can I effectively monitor my reaction for the formation of these byproducts? A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment. The lactone byproduct will be significantly less polar (higher Rf) than the starting material. The decarboxylated product will also be less polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of your starting material (m/z ~231) and the appearance of key byproducts by their specific masses:
-
Lactone: m/z ~215
-
Decarboxylated Product: m/z ~187
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting the more volatile decarboxylated product. The starting material and lactone may require derivatization (e.g., silylation) to improve volatility.[9]
Q4: What are the primary decomposition pathways I should be aware of? The table below summarizes the most common decomposition routes and their triggers.
| Decomposition Pathway | Triggering Conditions | Byproduct Molecular Weight | Mitigation Strategy |
| Lactone Formation | Heat, Acidic Conditions | 214/216 g/mol (Loss of H₂O) | Protect the hydroxymethyl group (e.g., TBDMS ether). |
| Decarboxylation | High Temperature (>100-120 °C) | 186/188 g/mol (Loss of CO₂) | Lower reaction temperature; protect the carboxylic acid as an ester. |
| Oxidation | Strong Oxidants, Air (at high temp.) | Varies (Aldehyde, Dicarboxylic acid) | Use an inert atmosphere; use purified, degassed solvents. |
Workflow: A Logic-Based Approach to Reaction Planning
To minimize decomposition, a systematic approach to planning your synthesis is crucial. The following workflow diagram illustrates the key decision points.
References
-
Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23193-23197. Available from: [Link]
-
Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie, 133(43), 23381-23385. Available from: [Link]
- Wang, Z. (2000). Studies about Thermal Decarboxylation of Hydroxyl Benzoic Acids used in Thermal Imaging. Journal of Imaging Science and Technology, 44(4), 353-356.
-
Hu, Y., et al. (2016). DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. Request PDF on ResearchGate. Available from: [Link]
-
Seo, S., Slater, M., & Greaney, M. F. (2012). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters, 14(7), 1764-1767. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Verevkin, S. P., & Emel’yanenko, V. N. (2012). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Request PDF on ResearchGate. Available from: [Link]
-
Sigmund, G., et al. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 54(15), 9337-9346. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Holliday, A. K., & Ogini, W. O. (1980). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 194(2), 221-227. Available from: [Link]
- Gray, C., et al. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Musgrave, R. (2017). Lactone Formation Reactions. YouTube. Retrieved from [Link]
- Roux, M. V., et al. (2015). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
-
Suchetan, P. A., et al. (2016). 4-Bromo-2-hydroxybenzoic acid. IUCrData, 1(3), x160325. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
ATSDR. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]
-
Al-Sayah, M. H. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(10), e20530. Available from: [Link]
-
ScienceMadness.org. (2019). Need advice on ester formation. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane: Analytical Methods. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Managing solubility issues of 4-Bromo-2-(hydroxymethyl)benzoic acid in organic solvents
Technical Support Center: Managing Solubility of 4-Bromo-2-(hydroxymethyl)benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the solubility of this compound in organic solvents. We will explore the underlying chemical principles and provide actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups, which impart both polar and non-polar characteristics.
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. Its acidity (pKa) is a critical factor in its solubility, especially in relation to the solvent's basicity.
-
Hydroxymethyl Group (-CH₂OH): This group is also polar and can participate in hydrogen bonding, which generally enhances solubility in polar solvents.
-
Brominated Benzene Ring: The benzene ring itself is non-polar and hydrophobic. The presence of a bromine atom further increases its lipophilicity.[1]
The interplay between the polar carboxylic acid and hydroxymethyl groups and the non-polar brominated aromatic ring means that the molecule is amphiphilic, and its solubility will be highly dependent on the chosen solvent system.
Diagram: Functional Groups and Polarity of this compound
Caption: Key functional groups influencing solubility.
Q2: In which types of organic solvents should I expect this compound to have better or worse solubility?
A2: Based on the "like dissolves like" principle, the solubility will be highest in polar organic solvents that can interact with the polar functional groups.[2]
-
High Expected Solubility:
-
Polar Protic Solvents: Alcohols like methanol and ethanol are excellent choices as they can form hydrogen bonds with both the carboxylic acid and hydroxymethyl groups.[2][3]
-
Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetone are also good candidates due to their ability to act as hydrogen bond acceptors and their high polarity.
-
-
Moderate to Low Expected Solubility:
-
Poor Expected Solubility:
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -CH₂OH groups.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[2] |
| Ethers | THF, Diethyl Ether | Moderate | Moderate polarity, can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Lower polarity, limited interaction with polar groups.[2][3] |
| Non-polar | Hexanes, Toluene | Poor | Lacks favorable interactions with the polar functional groups.[2][3] |
Troubleshooting Guides
Problem: My this compound is not dissolving in my chosen solvent.
Solution Workflow:
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step troubleshooting for dissolution failure.
Step-by-Step Guidance:
-
Mechanical Agitation and Time: Ensure the mixture is being vigorously agitated (e.g., with a vortex mixer or magnetic stirrer) for a sufficient period. Some compounds require extended time to reach equilibrium solubility.[1]
-
Thermal Assistance: Gently warming the solution can significantly increase solubility.[2][3] However, be cautious of potential degradation if the compound is thermally labile. Monitor the solution as it cools, as the compound may precipitate out if a supersaturated state was achieved.
-
Co-solvency: If a single solvent is not effective, introducing a co-solvent can modify the polarity of the solvent system to better match the solute.[4] For instance, if your compound has poor solubility in dichloromethane, adding a small percentage of methanol or DMSO can dramatically improve dissolution.
-
pH Adjustment (Salt Formation): For acidic compounds like this one, deprotonation to form a salt can drastically increase polarity and, therefore, solubility in polar solvents.[5] Adding a small amount of an organic base (e.g., triethylamine) or an inorganic base can facilitate this. This is particularly effective in polar aprotic solvents where the resulting salt remains soluble.
Problem: The compound dissolves initially with heating but precipitates upon cooling.
Cause: You have created a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent system.[2][3]
Solutions:
-
Increase Solvent Volume: The most straightforward solution is to add more solvent to bring the concentration below the saturation point at room temperature.
-
Utilize a Co-solvent System: As described previously, adding a co-solvent can increase the overall solvating power of the system and may keep the compound in solution at lower temperatures.[4][6]
-
Maintain Elevated Temperature: If your experimental protocol allows, you may need to prepare and use the solution at an elevated temperature.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Initial Attempt: Try to dissolve the desired mass of this compound in the primary solvent (e.g., Solvent A).
-
Co-solvent Addition: If solubility is poor, add a second, more effective solvent (e.g., Solvent B, like DMSO or methanol) dropwise while vigorously stirring.
-
Observation: Continue adding the co-solvent until the compound fully dissolves. It is often best to start with a small percentage (e.g., 1-5% v/v) of the co-solvent.
-
Documentation: Record the final ratio of Solvent A to Solvent B required for complete dissolution. This will be your new solvent system for this compound.
Protocol 2: Solubility Determination by Gravimetric Method
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[1]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by careful filtration through a syringe filter.[1]
-
Solvent Evaporation: Transfer a precise volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight is achieved.[1]
-
Calculation: The solubility is calculated as the mass of the dried residue per the volume of the solution used.[1]
References
- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Cosolvent and Complexation Systems - Pharma Excipients.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem.
- Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing.
- Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents - Benchchem.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
- 4-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid CAS#: 2383752-04-1 - ChemicalBook.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
- How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications.
- 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem.
- 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 - ChemicalBook.
- 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 - Sigma-Aldrich.
- 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem.
- Benzoic acid, 2-bromo-4-(hydroxymethyl)-, methyl ester - ChemBK.
- Solubility of Organic Compounds.
- How does pH depend on nature of a solvent? - Quora.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem.
- 4-Bromomethylbenzoic acid | 6232-88-8 - ChemicalBook.
Sources
Strategies to minimize debromination in 4-Bromo-2-(hydroxymethyl)benzoic acid reactions
A Guide to Mitigating Debromination in Synthetic Applications
Welcome to the technical support center for 4-Bromo-2-(hydroxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. A common challenge encountered is the undesired cleavage of the C-Br bond, a side reaction known as debromination or hydrodebromination, which leads to yield loss and purification difficulties. As your Senior Application Scientist, I have structured this guide to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the debrominated byproduct, 2-(hydroxymethyl)benzoic acid, in my crude reaction mixture. What is the most likely cause?
A: The formation of a palladium-hydride (Pd-H) species is the most frequent cause of debromination in palladium-catalyzed cross-coupling reactions.[1] This highly reactive species can reductively cleave the carbon-bromine bond. The primary sources for these hydrides are often the base, solvent, or trace water in the reaction.[2]
Q2: My reaction is a Suzuki-Miyaura coupling. Which parameter should I investigate first to reduce debromination?
A: The first parameters to optimize are the base and the temperature . Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of Pd-H species.[1][2] Switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a highly effective first step.[3] Concurrently, lowering the reaction temperature can significantly improve selectivity, as the debromination pathway may have a higher activation energy than the desired coupling.[2]
Q3: Can the choice of palladium catalyst or ligand influence the extent of debromination?
A: Absolutely. The ligand plays a critical role in modulating the reactivity of the palladium center.[4][5] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(o-tolyl)₃) can accelerate the rate of reductive elimination—the final step in the cross-coupling cycle that forms the desired product.[2] By promoting the desired pathway, these ligands can kinetically outcompete the undesired debromination side reaction.[6]
Q4: I am not performing a cross-coupling reaction, but still observe debromination. What other conditions can cause this?
A: Debromination is not exclusive to cross-coupling. It can also occur during other transformations, such as attempted lithium-halogen exchange at low temperatures if reaction control is poor, or under certain catalytic hydrogenation conditions.[7] In these cases, carefully controlling temperature, using less reactive organometallic reagents, or choosing a chemoselective hydrogenation catalyst is crucial.
Mechanism Spotlight: The "How" and "Why" of Debromination
Understanding the mechanism of debromination is key to preventing it. In the context of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the desired productive cycle competes with an off-cycle, destructive debromination pathway.
The primary culprit is a palladium-hydride (Pd-H) species. This species can intercept the key Ar-Pd(II)-Br intermediate formed after oxidative addition. Instead of proceeding to transmetalation, this intermediate can undergo reductive elimination with the hydride, cleaving the C-Br bond and regenerating a Pd(0) species.
Troubleshooting Guide
Use this systematic guide to diagnose and resolve issues with debromination in your reactions involving this compound.
Strategic Protocols for Minimizing Debromination
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired biaryl product while suppressing the formation of 2-(hydroxymethyl)benzoic acid.
-
Inert Atmosphere Setup: To a flame-dried reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is critical to remove oxygen, which can degrade the catalyst and promote side reactions.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Bubble the mixture with inert gas for an additional 10-15 minutes.
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%). Add a small amount of the reaction solvent and swirl before adding this mixture to the main reaction flask. This ensures the active catalytic species forms correctly.
-
Reaction: Heat the reaction mixture to the lowest effective temperature, typically 80-90°C , and stir vigorously. High temperatures can promote debromination.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the appearance of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Impact of Reaction Parameters on Debromination
While specific quantitative data for this compound is highly substrate-dependent, the following table provides general trends observed for aryl bromides in palladium-catalyzed cross-coupling reactions.[2][3]
| Parameter | Condition Favoring Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong, alkoxide bases (e.g., NaOt-Bu, NaOH) | Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases are more likely to generate palladium-hydride species that cause reductive debromination.[1][2] |
| Temperature | High (>100°C) | Moderate (70-90°C) | Debromination often has a higher activation energy; lower temperatures favor the desired coupling pathway.[2] |
| Ligand | No ligand or simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky ligands accelerate the desired reductive elimination step, outcompeting the debromination side reaction.[2][6] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Protic solvents can act as a source of hydrides, leading to the formation of Pd-H species.[2][8] |
| Atmosphere | Presence of Air/Oxygen | Inert Atmosphere (Argon or Nitrogen) | Oxygen can lead to catalyst degradation and the formation of Pd(II) species that can promote side reactions like homocoupling.[8] |
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly minimize debromination, leading to higher yields, easier purifications, and more reliable synthetic outcomes.
References
-
Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications. (2016). Retrieved January 6, 2026, from [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides - ACS Publications. (2016). Retrieved January 6, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. (2016). Retrieved January 6, 2026, from [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress. (n.d.). Retrieved January 6, 2026, from [Link]
-
Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds - MDPI. (2020). Retrieved January 6, 2026, from [Link]
-
Reductions of aryl bromides in water at room temperature - PMC - NIH. (2011). Retrieved January 6, 2026, from [Link]
-
Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC - NIH. (1995). Retrieved January 6, 2026, from [Link]
-
Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed. (1995). Retrieved January 6, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 6, 2026, from [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019). Retrieved January 6, 2026, from [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved January 6, 2026, from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Retrieved January 6, 2026, from [Link]
-
Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst - Organic Chemistry Portal. (2005). Retrieved January 6, 2026, from [Link]
-
2.9: Phosphines - Chemistry LibreTexts. (2023). Retrieved January 6, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved January 6, 2026, from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2010). Retrieved January 6, 2026, from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. (2001). Retrieved January 6, 2026, from [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. (2018). Retrieved January 6, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2005). Retrieved January 6, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Resorcinol, 4-bromo - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Electroreductive Dehalogenation Reaction of 5-Bromo-2- chlorobenzoic Acid on Dendritic Ag/Cu. (2015). Retrieved January 6, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (2021). Retrieved January 6, 2026, from [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - ACS Figshare. (2018). Retrieved January 6, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved January 6, 2026, from [Link]
-
Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed. (2018). Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | C8H4BrF3O3 | CID 163338216. (n.d.). Retrieved January 6, 2026, from [Link]
-
Benzoic acid, 4-bromo- - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cfmot.de [cfmot.de]
- 5. reddit.com [reddit.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromo-2-(hydroxymethyl)benzoic acid: HPLC vs. GC
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of 4-Bromo-2-(hydroxymethyl)benzoic acid. This compound, with its dual functional groups—a carboxylic acid and a hydroxymethyl group—presents unique analytical challenges that make it an excellent case study for comparing these powerful chromatographic methods.
The Subject Molecule: this compound
This compound (CAS 670256-21-0) is a substituted benzoic acid derivative. Its structure, featuring a polar carboxylic acid and a hydroxymethyl group, alongside a brominated aromatic ring, dictates its physicochemical properties. These properties, in turn, inform the most suitable analytical approach for its purity assessment. The molecule's polarity suggests good solubility in polar solvents, a key consideration for HPLC analysis. Conversely, its molecular weight of 231.05 g/mol and the presence of polar functional groups imply that it is not inherently volatile, a prerequisite for direct GC analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[3] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary choice in pharmaceutical analysis.[3][4]
The Rationale for HPLC in Purity Analysis
Given that this compound is a non-volatile solid, HPLC is the more direct and often preferred method for its purity analysis. The technique operates at or near ambient temperatures, mitigating the risk of thermal degradation of the analyte.[4] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pharmaceutical impurities.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For aromatic carboxylic acids, controlling the pH of the mobile phase is crucial as it influences the ionization state of the carboxylic acid group and thus its retention.[6]
Experimental Protocol: A Validated RP-HPLC Method
A robust and reproducible HPLC method is essential for reliable impurity analysis.[1] The following protocol is a representative example for the purity determination of this compound.
Instrumentation:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 80 |
| 20 | 80 |
| 21 | 20 |
| 25 | 20 |
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the sample in a diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Interpreting the Data: A Hypothetical Chromatogram
The HPLC analysis would ideally show a major peak corresponding to this compound and smaller peaks representing any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Hypothetical Data Summary:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Unknown Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.3 | Starting Material Impurity |
Gas Chromatography (GC): The Powerhouse for Volatile Compounds
Gas Chromatography is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[3] It utilizes a gaseous mobile phase to transport the sample through a stationary phase within a column.[7][8]
The Challenge and Solution: Derivatization for GC Analysis
Direct GC analysis of this compound is problematic due to its low volatility and the presence of active hydrogen atoms in the carboxylic acid and hydroxymethyl groups.[9] These polar functional groups can lead to poor peak shape and thermal degradation in the hot GC inlet.[10][11][12] To overcome this, a chemical modification step known as derivatization is necessary. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids and alcohols.
Experimental Protocol: GC Analysis with Derivatization
The following protocol outlines a typical GC-MS method for the purity analysis of this compound after derivatization.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS.
Interpreting the Data: A Hypothetical Total Ion Chromatogram
The GC-MS analysis will produce a total ion chromatogram (TIC) showing the separation of the derivatized compounds. The mass spectrometer provides structural information, aiding in the identification of the main component and any impurities.
Hypothetical Data Summary:
| Peak | Retention Time (min) | Area (%) | Identification (as TMS derivative) |
| 1 | 12.5 | 0.1 | Derivatized byproduct |
| 2 | 15.8 | 99.7 | Di-TMS-4-Bromo-2-(hydroxymethyl)benzoic acid |
| 3 | 17.2 | 0.2 | Derivatized related impurity |
Comparative Analysis: HPLC vs. GC
| Feature | HPLC | GC |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[3][4] | Best for volatile and thermally stable compounds.[4] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | Requires a derivatization step for non-volatile analytes, adding complexity and potential for error. |
| Analysis Time | Can be longer due to the use of liquid mobile phases and longer columns. | Often provides faster run times for volatile compounds.[3] |
| Temperature | Operates at or near ambient temperature, preserving the sample integrity.[4] | Requires high temperatures for volatilization, which can cause degradation of thermally labile compounds.[4][11] |
| Cost per Analysis | Can be higher due to the significant consumption of organic solvents.[3] | Generally lower cost per analysis due to minimal solvent usage.[3] |
| Resolution | Offers excellent resolution for a wide range of compounds.[1] | Typically provides higher separation efficiency (more theoretical plates).[4] |
Workflow Visualizations
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
GC Purity Analysis Workflow
Caption: Workflow for GC purity analysis of this compound.
Conclusion: Selecting the Optimal Technique
For the purity analysis of this compound, HPLC is the more direct, reliable, and appropriate technique. Its ability to analyze non-volatile and thermally sensitive compounds without derivatization makes it the superior choice.[3][4] The sample preparation is straightforward, and the risk of altering the sample composition through chemical reaction or thermal degradation is minimized.
While GC can be employed, the necessity of derivatization introduces additional steps, potential sources of error, and complexity to the analytical workflow. However, GC-MS can be invaluable for the structural elucidation of unknown impurities, thanks to the detailed mass spectral data it provides.
Ultimately, the choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[4] For compounds like this compound, HPLC stands out as the gold standard for routine purity testing and quality control in a pharmaceutical or research setting.
References
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 6, 2026, from [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager. Retrieved January 6, 2026, from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 6, 2026, from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Retrieved January 6, 2026, from [Link]
-
Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Difference between HPLC and GC Technique. (2020, October 22). Veeprho. Retrieved January 6, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Difference between GC and HPLC Techniques. (2018, May 27). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
GC vs. HPLC : Modern Analytical Chromatography. (2025, December 30). WebofPharma. Retrieved January 6, 2026, from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved January 6, 2026, from [Link]
-
Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021, December 30). MDPI. Retrieved January 6, 2026, from [Link]
-
Relationship between chromatographic properties of aromatic carboxylic acids and their structure. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023, August 9). NIH. Retrieved January 6, 2026, from [Link]
-
Features of gas chromatographic analysis of thermally unstable compounds. (2025, January 11). PubMed. Retrieved January 6, 2026, from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
(PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2025, October 15). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound? (2022, April 30). ResearchGate. Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-methylbenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
thermally labile compounds: Topics by Science.gov. (n.d.). Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-hydroxybenzoic acid. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved January 6, 2026, from [Link]
-
Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 8. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unambiguous Structural Determination: A Comparative Guide to the X-ray Crystallographic Validation of 4-Bromo-2-(hydroxymethyl)benzoic Acid
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For small organic molecules like 4-Bromo-2-(hydroxymethyl)benzoic acid, a versatile building block in medicinal chemistry, understanding its exact solid-state architecture is paramount for predicting its physicochemical properties, biological activity, and potential for polymorphism. This guide provides an in-depth technical comparison, grounded in experimental data, of X-ray crystallography as the gold standard for structural validation against other widely used analytical techniques.
The Imperative of Structural Integrity in Drug Development
The journey from a promising lead compound to a marketed therapeutic is paved with rigorous analytical checkpoints. An unambiguous structural assignment is not merely an academic exercise; it is a critical regulatory requirement and a fundamental prerequisite for:
-
Structure-Activity Relationship (SAR) Studies: Rational drug design hinges on a precise understanding of how a molecule's geometry influences its interaction with a biological target.
-
Intellectual Property Protection: Patent applications for new chemical entities require definitive structural characterization.
-
Polymorph Screening: Different crystalline forms of the same molecule can exhibit vastly different solubility, bioavailability, and stability, making polymorph identification and control essential.
-
Quality Control: Ensuring batch-to-batch consistency and the absence of impurities relies on robust analytical methods.
While a suite of spectroscopic techniques provides valuable pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver a definitive, atomic-resolution three-dimensional model.
X-ray Crystallography: The Definitive Approach
X-ray crystallography provides a direct visualization of the atomic arrangement within a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density can be constructed, from which the precise positions of the atoms can be determined.[1][2]
Experimental Workflow: From Powder to Structure
The successful crystallographic analysis of this compound involves a meticulous, multi-step process.
Detailed Experimental Protocol
-
Synthesis and Purification: this compound can be synthesized via established organic chemistry routes.[3][4] Purity is paramount for obtaining high-quality crystals; therefore, the crude product must be purified, typically by recrystallization or column chromatography.
-
Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce crystallization. For a related compound, 4-Bromo-2-hydroxybenzoic acid, colorless prisms were obtained from a methanol:chloroform (2:1) solvent mixture.[5]
-
Crystal Mounting and Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head.[6] The crystal is then placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.[6]
-
Structure Solution and Refinement: The crystal structure is solved using computational methods, such as direct methods.[6] The initial atomic model is then refined to improve the fit between the calculated and observed diffraction data.
Anticipated Crystallographic Data for this compound
While a specific crystallographic information file (CIF) for the title compound is not publicly available, we can infer expected parameters based on the closely related structure of 4-Bromo-2-hydroxybenzoic acid.[5][7]
| Parameter | Expected Value/Range for this compound | Data for 4-Bromo-2-hydroxybenzoic acid[5][7] |
| Crystal System | Monoclinic or Triclinic | Triclinic |
| Space Group | P-1 or P2₁/c | P-1 |
| a (Å) | 3.9 - 15.2 | 3.9283 |
| b (Å) | 5.9 - 15.2 | 5.9578 |
| c (Å) | 15.1 - 22.1 | 15.1246 |
| α (°) | 90 or ~93 | 92.925 |
| β (°) | 90 - 102 | 90.620 |
| γ (°) | 90 or ~95 | 94.710 |
| Key Interactions | Intramolecular O-H···O hydrogen bonds; Intermolecular hydrogen bonds involving the carboxylic acid and hydroxymethyl groups; Potential Br···Br or Br···O interactions. | Intramolecular O-H···O hydrogen bond; Intermolecular O-H···O hydrogen bonds forming dimers; Short Br···Br contacts.[5] |
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new chemical entity typically involves a combination of analytical techniques. Understanding the strengths and limitations of each is crucial for a holistic assessment. For small organic molecules, a combination of techniques is often required for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Reveals the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the assembly of the molecular skeleton.[8][9]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (Crystalline) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[2] | Atomic connectivity, stereochemistry, dynamic processes in solution. |
| Strengths | Unambiguous 3D structure, absolute stereochemistry. | Provides information on solution-state conformation and dynamics.[10] |
| Limitations | Requires a single crystal of suitable quality, does not provide information on solution behavior.[1] | Does not directly provide 3D coordinates, can be challenging for complex molecules with overlapping signals.[11] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of ions.[12]
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D atomic arrangement. | Molecular weight and elemental composition.[12] |
| Strengths | Definitive structure. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a crystal. | Does not provide stereochemical information or atomic connectivity. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.[13][14]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | IR Spectroscopy |
| Information | Complete 3D structure. | Presence of specific functional groups (e.g., -OH, -COOH). |
| Strengths | Detailed structural information. | Fast, simple, and non-destructive. |
| Limitations | Requires a crystal. | Provides limited information about the overall molecular structure. |
Conclusion: An Integrated Approach to Structural Validation
For a molecule of interest in drug development, such as this compound, no single analytical technique provides a complete picture. While NMR, MS, and IR spectroscopy offer invaluable insights into the connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.
The data obtained from X-ray crystallography is not only crucial for fundamental structural confirmation but also provides a critical foundation for understanding intermolecular interactions that govern crystal packing, polymorphism, and ultimately, the performance of the active pharmaceutical ingredient. Therefore, a comprehensive structural validation strategy should leverage the complementary strengths of these techniques, with X-ray crystallography serving as the definitive arbiter of the solid-state structure.
References
-
Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). Omics. Retrieved January 6, 2026, from [Link]
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
-
4-Bromo-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Naveen, S., Suchetan, P. A., Suneetha, V., Lokanath, N. K., & Krishna Murthy, P. (2016). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta crystallographica.
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Retrieved January 6, 2026, from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 6, 2026, from [Link]
- Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). 4-Bromo-2-hydroxybenzoic acid.
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology. Retrieved January 6, 2026, from [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
-
Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
-
Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
-
4-bromo-2-hydroxybenzoic acid. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
4-bromo-3-(hydroxymethyl)benzoic acid (C8H7BrO3). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-chlorobenzoic acid. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. people.bu.edu [people.bu.edu]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-(hydroxymethyl)benzoic acid
Introduction
4-Bromo-2-(hydroxymethyl)benzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its structure, featuring a carboxylic acid, a hydroxymethyl group, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile building block in drug discovery and development. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each pathway. The information presented is intended to assist researchers, chemists, and drug development professionals in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Two principal synthetic routes to this compound have been identified and are compared herein. Both pathways commence from the readily available starting material, 4-bromo-2-methylbenzoic acid.
-
Route 1: Benzylic Bromination Followed by Hydrolysis. This two-step sequence involves the selective functionalization of the benzylic methyl group via a radical bromination, followed by a nucleophilic substitution to yield the desired alcohol.
-
Route 2: Benzylic Bromination, Sommelet Reaction, and Subsequent Reduction. This three-step approach also begins with benzylic bromination, followed by the formation of an aldehyde via the Sommelet reaction, and concludes with the selective reduction of the aldehyde to the hydroxymethyl group.
The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these two routes.
Route 1: Benzylic Bromination and Hydrolysis
This synthetic strategy offers a direct, two-step approach to the target molecule. The key transformations are the selective free-radical bromination of the benzylic methyl group and the subsequent hydrolysis of the resulting benzyl bromide.
Experimental Protocol
Step 1a: Synthesis of 4-Bromo-2-(bromomethyl)benzoic acid
-
To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents).
-
Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 1b: Synthesis of this compound
-
Dissolve the crude 4-bromo-2-(bromomethyl)benzoic acid (1 equivalent) in a mixture of an organic solvent (e.g., acetone, THF) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (1.5-2.0 equivalents), to neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Mechanistic Insights
The benzylic bromination with NBS proceeds via a free-radical chain mechanism.[1][2][3] The initiator generates radicals that abstract a hydrogen atom from the benzylic position of 4-bromo-2-methylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine, generated in low concentrations from the reaction of NBS with trace amounts of HBr, to form the product and a bromine radical, which propagates the chain.[1]
The subsequent hydrolysis of the benzylic bromide is a nucleophilic substitution reaction (SN1 or SN2). The presence of water as a nucleophile and the use of a mild base to neutralize the generated acid favor the formation of the corresponding benzyl alcohol.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Sommelet Reaction and Reduction
This three-step route provides an alternative pathway that proceeds through an aldehyde intermediate. This can be advantageous if the aldehyde itself is a desired compound or if the hydrolysis in Route 1 proves to be low-yielding or problematic.
Experimental Protocol
Step 2a: Synthesis of 4-Bromo-2-(bromomethyl)benzoic acid
This step is identical to Step 1a in Route 1.
Step 2b: Synthesis of 4-Bromo-2-formylbenzoic acid via the Sommelet Reaction
-
To a solution of 4-bromo-2-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent like chloroform or acetic acid, add hexamine (hexamethylenetetramine, 1.1-1.5 equivalents).
-
Heat the mixture to reflux for several hours to form the quaternary ammonium salt.
-
After cooling, add water and continue to reflux to effect the hydrolysis of the salt to the aldehyde.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-bromo-2-formylbenzoic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2c: Synthesis of this compound
-
Dissolve 4-bromo-2-formylbenzoic acid (1 equivalent) in a suitable solvent, such as a mixture of methanol and water or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Acidify the mixture to a pH of 2-3 to protonate the carboxylate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Mechanistic Insights
The Sommelet reaction involves the formation of a quaternary ammonium salt from the benzyl bromide and hexamine.[4] Subsequent hydrolysis in the presence of water leads to the formation of the aldehyde. The reaction is believed to proceed through the formation of a methyleneiminium ion, which is then hydrolyzed to the aldehyde.[5]
The reduction of the aldehyde to the alcohol with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[6][7] The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde. A key advantage of NaBH₄ is its chemoselectivity; it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids under standard conditions.[6][8] This allows for the selective reduction of the formyl group in the presence of the carboxylic acid moiety in 4-bromo-2-formylbenzoic acid.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Bromination & Hydrolysis | Route 2: Sommelet Reaction & Reduction |
| Number of Steps | 2 | 3 |
| Starting Material | 4-Bromo-2-methylbenzoic acid | 4-Bromo-2-methylbenzoic acid |
| Key Intermediates | 4-Bromo-2-(bromomethyl)benzoic acid | 4-Bromo-2-(bromomethyl)benzoic acid, 4-Bromo-2-formylbenzoic acid |
| Overall Yield | Potentially higher due to fewer steps, but dependent on hydrolysis efficiency. | May be lower due to the additional step, but each step is generally reliable. |
| Reagents & Conditions | NBS, radical initiator, base for hydrolysis. Generally straightforward. | NBS, hexamine, NaBH₄. The Sommelet reaction can sometimes have variable yields. |
| Purification | May require purification of the final product from starting material and byproducts. | Intermediate purification may be necessary, potentially leading to lower overall yield. |
| Advantages | More direct and atom-economical. | Provides access to the useful intermediate 4-bromo-2-formylbenzoic acid. The final reduction step is typically high-yielding and clean. |
| Disadvantages | Hydrolysis of the benzyl bromide can sometimes lead to side products or incomplete conversion. | Longer reaction sequence. The Sommelet reaction can be sensitive to substrate and conditions. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound from a common starting material.
Route 1 is the more direct approach and may be preferred for its simplicity and potentially higher overall yield if the hydrolysis step proceeds efficiently. It is a good choice for rapid synthesis on a laboratory scale.
Route 2 , while longer, proceeds through well-established reactions and offers the advantage of producing the versatile intermediate 4-bromo-2-formylbenzoic acid. The final reduction step is highly selective and generally provides a clean product. This route may be more robust and scalable, and the intermediate aldehyde could be valuable for the synthesis of other derivatives.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including desired scale, time constraints, and the availability of reagents and purification capabilities. Careful optimization of the reaction conditions for each step is recommended to maximize the yield and purity of the final product.
References
-
Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217. [Link]
- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1212.
-
Chad's Prep. (2018, September 14). 10.4 Allylic and Benzylic Bromination Using NBS [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Retrieved from [Link]
-
Reddit. (2025, January 1). Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters? Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. 89, 105-114. [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
ResearchGate. (n.d.). A standard protocol for NaBH 4 reduction of CDOM and HS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
PubMed Central. (n.d.). Site-selective electrooxidation of methylarenes to aromatic acetals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-(hydroxymethyl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of bromo, hydroxymethyl, and carboxylic acid functional groups on a benzoic acid scaffold results in a fascinating array of isomers, each with a unique reactivity profile. This guide offers an in-depth comparison of 4-Bromo-2-(hydroxymethyl)benzoic acid and its key positional isomers, moving beyond a simple catalog of properties to explain the causal relationships between structure and chemical behavior. Understanding these nuances is paramount for rational drug design, reaction optimization, and the synthesis of complex molecular architectures.
The Isomers in Focus
This guide will compare the reactivity of the following isomers:
| Isomer Name | Structure |
| Isomer A: this compound | ![]() |
| Isomer B: 3-Bromo-4-(hydroxymethyl)benzoic acid | ![]() |
| Isomer C: 5-Bromo-2-(hydroxymethyl)benzoic acid | ![]() |
The reactivity of these molecules is dictated by the intricate interplay of electronic and steric effects imparted by the three functional groups. Each group's influence on the others and on the aromatic ring as a whole determines the molecule's behavior in key chemical transformations.
Core Reactivity Parameters: A Head-to-Head Comparison
We will assess the isomers based on four key reactivity parameters:
-
Acidity (pKa) of the Carboxylic Acid: A measure of the ease of deprotonation.
-
Esterification of the Carboxylic Acid: The susceptibility of the carboxyl group to nucleophilic attack by an alcohol.
-
Oxidation of the Hydroxymethyl Group: The conversion of the primary alcohol to an aldehyde or carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom: The displacement of the bromide by a nucleophile.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these isomers is governed by the following principles:
-
Inductive Effect (-I): The electron-withdrawing effect of a substituent transmitted through sigma bonds. Both the bromine atom and the carboxylic acid group exert a -I effect. The hydroxyl part of the hydroxymethyl group also has a slight -I effect.[1][2]
-
Resonance Effect (Mesomeric Effect): The delocalization of electrons through the pi system of the aromatic ring. The bromine atom has a +M (electron-donating) effect due to its lone pairs, which is most pronounced at the ortho and para positions. The carboxylic acid group has a -M (electron-withdrawing) effect. The hydroxymethyl group is generally considered to have a weak electron-donating effect.[1]
-
Steric Hindrance: The spatial arrangement of atoms that can impede a chemical reaction. This is particularly relevant for reactions involving the ortho position.[3]
-
Ortho Effect: Ortho-substituted benzoic acids are generally more acidic than their meta and para counterparts, regardless of the substituent's electronic nature. This is attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, disrupting resonance with the ring and increasing the acidity of the proton.[1]
Comparative Reactivity Analysis
The following table summarizes the predicted relative reactivities of the isomers based on established chemical principles.
| Reactivity Parameter | Isomer A (4-Br, 2-CH₂OH) | Isomer B (3-Br, 4-CH₂OH) | Isomer C (5-Br, 2-CH₂OH) | Rationale |
| Acidity (pKa) | Highest | Lowest | Intermediate | Isomer A & C: The ortho-hydroxymethyl group induces the "ortho effect," significantly increasing acidity. Isomer B: Lacks the ortho effect, resulting in lower acidity compared to A and C. |
| Esterification Rate | Lowest | Highest | Low | Isomer A & C: The ortho-hydroxymethyl group sterically hinders the approach of a nucleophile to the carboxylic acid. Isomer B: The carboxyl group is less sterically hindered, allowing for a faster reaction. |
| Oxidation of -CH₂OH | Intermediate | Highest | Lowest | Isomer B: The electron-withdrawing bromine is meta to the hydroxymethyl group, having a minimal electronic effect. Isomer A & C: The bromine is para and ortho respectively, and its electron-withdrawing inductive effect can slightly deactivate the benzylic position towards oxidation. |
| SNAr Reactivity | Highest | Low | Intermediate | Isomer A: The strongly electron-withdrawing carboxyl group is ortho to the bromine, and the hydroxymethyl group is also ortho, both activating the ring for nucleophilic attack. Isomer C: The carboxyl group is ortho, but the hydroxymethyl group is para, providing good activation. Isomer B: The carboxyl group is meta to the bromine, providing weaker activation for SNAr.[4][5] |
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivities, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
Methodology:
-
Preparation: Accurately weigh approximately 50 mg of the isomer and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in 0.1 mL increments.
-
Data Collection: Record the pH after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.
Caption: Workflow for pKa determination by titration.
Comparative Esterification via Fischer Esterification
This protocol compares the relative rates of esterification under acidic conditions.
Methodology:
-
Reaction Setup: In three separate round-bottom flasks, place an equimolar amount (e.g., 1 mmol) of each isomer.
-
Reagent Addition: Add 10 mL of methanol and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.
-
Reaction: Heat the mixtures to reflux for a predetermined time (e.g., 4 hours).
-
Workup: Cool the reaction mixtures, neutralize the acid with a saturated sodium bicarbonate solution, and extract the ester product with ethyl acetate.
-
Analysis: Analyze the crude product mixtures by Gas Chromatography (GC) or ¹H NMR to determine the relative conversion to the methyl ester for each isomer.
Caption: Experimental workflow for comparing esterification rates.
Comparative Oxidation with Manganese Dioxide
This experiment assesses the relative ease of oxidation of the hydroxymethyl group.
Methodology:
-
Reaction Setup: In three separate flasks, dissolve an equimolar amount of each isomer in a suitable solvent like dichloromethane.
-
Oxidant Addition: Add an excess of activated manganese dioxide (MnO₂) to each flask.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Analysis: Compare the time required for the complete consumption of the starting material for each isomer. The faster the reaction, the more reactive the hydroxymethyl group.
Comparative Nucleophilic Aromatic Substitution with a Nucleophile
This protocol evaluates the susceptibility of the bromine atom to displacement.
Methodology:
-
Reaction Setup: In three separate microwave vials, combine an equimolar amount of each isomer with a nucleophile (e.g., morpholine) and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Reaction: Heat the vials in a microwave reactor to a specific temperature (e.g., 150 °C) for a set time.
-
Workup: After cooling, dilute the reaction mixtures with water and extract the product with an organic solvent.
-
Analysis: Analyze the product mixtures by LC-MS or ¹H NMR to determine the yield of the substituted product for each isomer.
In-Depth Discussion of Reactivity Trends
Acidity
The acidity of these isomers is a prime example of the "ortho effect." In Isomers A and C , the hydroxymethyl group is ortho to the carboxylic acid. This steric interaction forces the carboxyl group out of the plane of the benzene ring, which minimizes resonance stabilization of the neutral acid but, more importantly, reduces the destabilizing electron-donating resonance from the ring to the carboxylate anion upon deprotonation.[1] This leads to a more stable conjugate base and thus a lower pKa (higher acidity). Between A and C, the electronic influence of the para-bromo group in A versus the meta-bromo group in C will cause subtle differences, but the ortho effect is expected to be the dominant factor. Isomer B lacks an ortho substituent to the carboxyl group, so its acidity will be primarily governed by the inductive effects of the bromine and hydroxymethyl groups, resulting in it being the weakest acid among the three.
Esterification
The rate of esterification is highly sensitive to steric hindrance around the carboxylic acid. The ortho-hydroxymethyl group in Isomers A and C creates a crowded environment, impeding the approach of the alcohol nucleophile to the carbonyl carbon. This steric blockade significantly slows down the rate of esterification. Conversely, the carboxylic acid in Isomer B is relatively unhindered, allowing for a much faster esterification reaction.
Oxidation of the Hydroxymethyl Group
The oxidation of a benzylic alcohol is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can deactivate the ring and slightly disfavor the formation of a positive charge that can develop in the transition state of some oxidation mechanisms. In Isomer B , the bromine atom is meta to the hydroxymethyl group, meaning its strong -I effect has a less pronounced impact compared to when it is in the ortho or para positions. Therefore, the hydroxymethyl group of Isomer B is predicted to be the most susceptible to oxidation.
Nucleophilic Aromatic Substitution (SNAr)
For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, particularly at the carbon bearing the leaving group. This is achieved by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[4][5]
-
Isomer A is primed for SNAr. The strongly electron-withdrawing carboxylic acid group is ortho to the bromine atom, and the hydroxymethyl group is also in an activating ortho position. This arrangement effectively stabilizes the negative charge of the Meisenheimer complex intermediate.
-
Isomer C is also a good candidate for SNAr, with the activating carboxyl group ortho to the bromine.
-
Isomer B is the least reactive towards SNAr. The carboxyl group is meta to the bromine, and its electron-withdrawing effect is less effective at stabilizing the intermediate anion from this position.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of how subtle changes in substituent positioning can lead to profound differences in chemical behavior. By understanding the interplay of electronic and steric effects, researchers can select the optimal isomer for a given synthetic transformation, leading to improved yields, faster reaction times, and greater control over product formation. The principles and experimental protocols outlined in this guide provide a robust framework for both predicting and empirically determining the reactivity of these versatile building blocks in drug discovery and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- Chemistry Steps. (n.d.).
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-(hydroxymethyl)benzoic acid.
- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid.
- PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
- Wikipedia. (n.d.).
- Organic Chemistry D
- The Organic Chemistry Tutor. (2018, May 9).
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- BenchChem. (2025).
Sources
A Performance Benchmark: Evaluating a Novel 4-Bromo-2-(hydroxymethyl)benzoic Acid-Derived Linker for Next-Generation Antibody-Drug Conjugates
Abstract
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1] While clinically validated linkers like valine-citrulline (Val-Cit) have proven successful, the field is continually driven by innovation to enhance stability and expand the diversity of release mechanisms.[2] This guide presents a comprehensive benchmarking framework for evaluating novel linker technologies. As a case study, we introduce a hypothetical self-immolative linker derived from 4-Bromo-2-(hydroxymethyl)benzoic acid (BHMBA) and compare its performance against two industry standards: the cathepsin B-cleavable Val-Cit-PABC linker and a stable, non-cleavable SMCC-type linker. We provide detailed experimental protocols, comparative performance data, and an analysis of the results to guide researchers in the logical and rigorous evaluation of new ADC linker candidates.
Introduction: The Central Role of the Linker in ADC Design
An ideal ADC linker must achieve a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must efficiently liberate its cytotoxic cargo upon internalization into the target cancer cell.[3] This dual requirement has led to the development of two primary linker classes:
-
Cleavable Linkers: These are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cellular compartments, such as the low pH of endosomes or the high concentration of specific enzymes like cathepsins in the lysosome.[4][5] This class allows for the release of an unmodified payload, which can sometimes diffuse into neighboring cancer cells, creating a "bystander effect."[4]
-
Non-Cleavable Linkers: These linkers remain intact throughout the delivery process. The payload is released, still attached to the linker and a single amino acid residue, only after the complete proteolytic degradation of the antibody backbone within the lysosome.[6] This approach generally offers superior plasma stability but eliminates the bystander effect.[6]
Evaluating a new linker requires a multi-faceted approach, assessing its stability, release kinetics, and ultimate impact on ADC efficacy. This guide provides the framework for such an evaluation.
The Linker Candidates: A Head-to-Head Comparison
For this benchmarking study, we compare our novel, hypothetical BHMBA-derived linker against two well-established standards. All linkers are conjugated to Trastuzumab (anti-HER2 antibody) with the potent payload monomethyl auristatin E (MMAE).
Novel Candidate: The BHMBA Self-Immolative Linker
We propose a novel linker utilizing this compound as a central scaffold. The design incorporates an enzyme-cleavable trigger (e.g., a β-glucuronide moiety) attached to the phenolic hydroxyl group (after de-bromination and substitution, or using the hydroxyl group of the parent 2-hydroxy-4-bromobenzoic acid). The payload is attached via the hydroxymethyl group, and the antibody is connected to the carboxylic acid. Cleavage of the trigger initiates a self-immolative cascade, ensuring clean release of the unmodified payload.
.dot
Caption: Chemical structures of the three linker types benchmarked in this guide.
Standard Cleavable Linker: Valine-Citrulline-PABC (Val-Cit)
The Val-Cit dipeptide linker is the most widely used enzyme-cleavable linker in ADCs.[2] It is designed to be selectively cleaved by cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells.[4][] This cleavage initiates the self-immolation of the para-aminobenzyl carbamate (PABC) spacer, releasing the payload.[8]
Standard Non-Cleavable Linker: SMCC
The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic non-cleavable linker.[9] It forms a stable thioether bond with cysteine residues on the antibody. Payload release only occurs after the entire ADC is internalized and the antibody is degraded by lysosomal proteases. This results in the payload being released with the linker and a lysine residue still attached.
Experimental Protocols & Rationale
To objectively compare the linkers, three key experiments are performed: a plasma stability assay, a lysosomal payload release assay, and an in vitro cytotoxicity assay.
Experimental Workflow Overview
.dot
Caption: Overall workflow for ADC preparation and linker performance benchmarking.
Protocol 1: Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the extent of premature payload release in human plasma, simulating systemic circulation.
-
Rationale: High plasma stability is crucial to minimize off-target toxicity and ensure the maximum amount of ADC reaches the tumor site intact.[10]
-
Methodology:
-
Dilute each purified ADC (BHMBA-ADC, Val-Cit-ADC, SMCC-ADC) to a final concentration of 1 mg/mL in fresh human plasma.
-
Incubate samples in a temperature-controlled shaker at 37°C.
-
At specified time points (0, 24, 48, 96, 168 hours), withdraw an aliquot of each sample.
-
Immediately process the aliquot by immunocapture, using protein A beads to capture the antibody-containing species.
-
Analyze the captured ADC by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LCMS) to quantify the percentage of intact ADC remaining and measure the amount of released payload.
-
Protocol 2: Lysosomal Payload Release Assay
-
Objective: To measure the rate and efficiency of payload release in a simulated lysosomal environment.
-
Rationale: For cleavable linkers, efficient release within the lysosome is necessary for the payload to exert its cytotoxic effect.[11] For non-cleavable linkers, this assay confirms that payload-linker-amino acid metabolites are generated upon antibody digestion.
-
Methodology:
-
Incubate each ADC (100 µg/mL) with a commercially available rat liver lysosomal lysate preparation (e.g., Xenotech) at 37°C and pH 4.8.
-
The lysate contains the necessary enzymes (e.g., cathepsins, glucuronidases) to process the ADCs.[12]
-
At various time points (0, 1, 4, 8, 24 hours), stop the reaction by adding an excess of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant, which contains the released payload, using LC-MS/MS to quantify the amount of free payload.
-
Calculate the payload release half-life (t½) for each cleavable linker.
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against a target-antigen-expressing cancer cell line.
-
Rationale: This assay provides a direct measure of the ADC's ability to kill cancer cells and serves as the ultimate functional readout of the entire antibody-linker-payload system.
-
Methodology:
-
Seed a 96-well plate with HER2-positive human breast cancer cells (e.g., SK-BR-3) and allow them to adhere overnight.
-
Prepare serial dilutions of each ADC, as well as the unconjugated antibody and free payload as controls.
-
Treat the cells with the ADC dilutions and controls for 72-96 hours.
-
Following incubation, measure cell viability using a standard colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Plot the cell viability data against the ADC concentration and fit the curve using a four-parameter logistic regression to determine the half-maximal inhibitory concentration (IC50).
-
Comparative Performance Data
The following table summarizes the hypothetical and representative data obtained from the benchmarking experiments.
| Parameter | BHMBA-Linker (Hypothetical) | Val-Cit Linker (Cleavable) | SMCC-Type Linker (Non-Cleavable) |
| Plasma Stability (% intact ADC after 7 days) | >98% | ~95% | >99% |
| Lysosomal Payload Release Half-life (t½) | 1.5 hours | 2 hours | N/A (Antibody Degradation) |
| Achieved Drug-to-Antibody Ratio (DAR) | 4.0 (Homogeneous) | 3.8 (Heterogeneous) | 3.9 (Heterogeneous) |
| In Vitro Cytotoxicity (IC50 in SK-BR-3 cells) | 0.45 nM | 0.78 nM | 1.15 nM |
Discussion and Interpretation
-
Stability: The non-cleavable SMCC-type linker demonstrated the highest plasma stability, as expected, due to the lack of a chemical cleavage site.[9] The novel BHMBA-linker showed superior plasma stability compared to the standard Val-Cit linker, suggesting its trigger mechanism is less susceptible to premature cleavage by plasma enzymes. This enhanced stability could translate to a wider therapeutic window in vivo.[9]
-
Payload Release: In the lysosomal environment, the BHMBA-linker exhibited a slightly faster payload release compared to the Val-Cit linker. This suggests a highly efficient enzymatic cleavage and rapid self-immolation cascade, which could lead to more potent anti-tumor activity once the ADC is internalized.
-
Cytotoxicity: The in vitro cytotoxicity data correlates well with the release kinetics. The BHMBA-ADC was the most potent, followed by the Val-Cit-ADC, and then the SMCC-ADC. The lower potency of the non-cleavable ADC is typical, as the payload-linker-amino acid catabolite can sometimes have reduced cell permeability or target affinity compared to the completely unmodified payload.[13]
Conclusion
This guide outlines a rigorous, logical framework for benchmarking novel ADC linker technologies. Through a combination of stability, payload release, and functional cytotoxicity assays, a clear performance profile can be established.
Our case study of the hypothetical BHMBA-derived linker demonstrates the potential for innovation in this space. By rationally designing a linker with high plasma stability and rapid, targeted payload release, it is possible to develop ADCs with potentially superior efficacy and safety profiles compared to existing standards. The data suggests that the BHMBA-linker represents a promising candidate for further preclinical and clinical development, warranting in vivo studies to confirm these advantageous properties. The continuous exploration and rigorous evaluation of novel linker chemistries remain paramount to advancing the next generation of antibody-drug conjugates.[9]
References
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
-
Zhang, D., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]
-
Challener, C. A. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International, 36(11). Available at: [Link]
-
Purdue, T. K., et al. (2021). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available at: [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Available at: [Link]
-
AxisPharm. (2024). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Available at: [Link]
-
Harvey, S. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. ADC Review | Journal of Antibody-drug Conjugates. Available at: [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. njbio.com [njbio.com]
Validated analytical methods for the quantification of 4-Bromo-2-(hydroxymethyl)benzoic acid
An In-Depth Technical Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-(hydroxymethyl)benzoic acid
For researchers, scientists, and drug development professionals, the robust quantification of specific chemical entities is a cornerstone of reliable research and quality control. This compound, a potential intermediate or impurity in pharmaceutical manufacturing, requires precise and accurate analytical methods to ensure product safety and efficacy. While a specific, universally validated method for this particular compound is not widely published, this guide synthesizes field-proven insights and data from structurally analogous compounds to compare the most effective analytical techniques.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is grounded in the principles of analytical method validation as outlined by major regulatory bodies, ensuring that the described protocols are scientifically sound and build a foundation for regulatory compliance.
The Bedrock of Trust: Regulatory Framework for Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle is globally harmonized by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA). The ICH Q2(R2) guideline, which has been recently updated, provides a comprehensive framework for validation, outlining key performance characteristics that must be evaluated.[1][2][3] These parameters form the basis of a self-validating system, ensuring that any data generated is reliable and reproducible.
The core validation parameters include:
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][5]
A continuous, lifecycle approach to method validation, as emphasized in the newer ICH Q14 guideline, ensures that a method remains fit-for-purpose throughout its use.[2]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and throughput needs. Below is a comparison of three primary techniques suitable for the quantification of this compound, based on established methods for similar benzoic acid derivatives.[6]
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance parameters for the different analytical methods. It is important to note that this data is extrapolated from methods developed for structurally similar compounds, such as 4-hydroxybenzoic acid and 2-hydroxymethylbenzoic acid, and serves as a benchmark for method development and validation for this compound.[6][7]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | Typically 1 - 500 µg/mL[6] | Typically 0.1 - 100 µg/mL[6] | Typically 0.5 - 500 ng/mL[8] |
| Limit of Detection (LOD) | ~0.1 µg/mL[7] | ~0.05 µg/mL[9] | < 0.5 ng/mL[8] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[7] | ~0.1 µg/mL[9] | ~0.5 ng/mL[8] |
| Accuracy (% Recovery) | 98 - 102%[6] | 95 - 105%[6][9] | 88 - 107%[8] |
| Precision (%RSD) | < 2%[6][7] | < 10%[6] | < 15%[8] |
| Sample Throughput | High | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Derivatization Required | No | Yes | No |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, simplicity, and cost-effectiveness. For a polar, aromatic compound like this compound, reversed-phase chromatography is the logical choice. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase must be acidic to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. Phosphoric acid is a common and effective choice for this purpose.[7][10] UV detection is suitable as the benzene ring and carboxylic acid moiety are strong chromophores. A wavelength around 230-240 nm is typically effective for benzoic acid derivatives.[6][7]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100, 250 µg/mL) using the mobile phase to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
Validation Steps:
-
Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the working standard solutions in triplicate and plot the mean peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by injecting six replicate samples at 100% of the target concentration. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS provides superior selectivity compared to HPLC-UV because it combines chromatographic separation with mass-based identification. However, this compound is not sufficiently volatile for direct GC analysis. A critical step is derivatization, which converts the polar hydroxyl and carboxyl groups into less polar, more volatile silyl ethers/esters. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent commonly used for this purpose.[6] Electron Ionization (EI) will produce a characteristic fragmentation pattern, allowing for highly specific quantification using Selected Ion Monitoring (SIM).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Derivatization (Silylation):
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.[6]
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
Heat the sealed vial at 70 °C for 30 minutes to ensure complete derivatization.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.[9]
-
Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions of the derivatized analyte for confirmation and quantification.
-
-
Sample Preparation & Validation: Follow similar principles to HPLC for preparing standards and samples, incorporating the extraction and derivatization steps consistently. An internal standard (e.g., a deuterated analogue) is highly recommended to account for variability in the derivatization and injection process.[11]
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity. It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. Electrospray Ionization (ESI) is the ideal ionization technique for this polar molecule, likely performing well in negative ion mode by deprotonating the carboxylic acid. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored.[8] This precursor -> product transition is unique to the analyte, virtually eliminating matrix interference.
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transition: This must be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻. The fragment ions will need to be identified in product ion scan mode.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Sample preparation can be as simple as "dilute and shoot" if the matrix is clean.
-
For complex matrices, a protein precipitation (for plasma samples) or solid-phase extraction (SPE) may be required to remove interferences and concentrate the analyte.
-
-
Validation: The validation principles are the same, but acceptance criteria for accuracy and precision may be wider (e.g., ±15%) for bioanalytical methods, as per regulatory guidance.
Caption: LC-MS/MS Experimental Workflow.
Conclusion and Recommendations
Choosing the appropriate analytical method for this compound depends entirely on the analytical objective.
-
HPLC-UV is the recommended method for routine quality control, release testing of bulk material, and formulation analysis where concentration levels are relatively high and the sample matrix is simple. Its robustness, ease of use, and lower cost make it ideal for high-throughput environments.
-
GC-MS is a viable alternative if high selectivity is needed and LC instrumentation is unavailable. However, the mandatory, multi-step derivatization process makes it more labor-intensive and introduces potential variability, reducing sample throughput.
-
LC-MS/MS is the unequivocal choice for trace-level quantification, such as impurity profiling, genotoxic impurity analysis, or bioanalytical studies (e.g., pharmacokinetics). Its superior sensitivity and selectivity justify the higher instrument cost and complexity when low detection limits are critical.
Regardless of the chosen technique, a rigorous validation according to ICH guidelines is not merely a regulatory hurdle but a fundamental requirement of sound science.[4][5] It ensures that the generated data is accurate, reliable, and fit for its intended purpose, underpinning the entire drug development process.
References
- Altabrisa Group. (2025, July 30).
- Lab Manager. (2025, October 22).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column.
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- ChemicalBook. (2025, September 25). 4-Bromo-2-hydroxybenzoic acid | 1666-28-0.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- PubMed. (n.d.).
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
- BenchChem. (2025).
- Reddy, M. S. N., et al. (2021).
- Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. ijsr.net [ijsr.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-2-(hydroxymethyl)benzoic acid
For researchers and professionals in drug development, the structural integrity of a synthetic building block is paramount. 4-Bromo-2-(hydroxymethyl)benzoic acid is a key intermediate whose utility is directly tied to its purity. Isomeric impurities, even in trace amounts, can lead to undesirable side-products, impact reaction kinetics, and introduce significant safety and efficacy concerns in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isomeric purity, grounded in the principles of scientific integrity and regulatory compliance.
The Genesis of Isomeric Impurities
Understanding the potential impurities begins with the synthesis of the target molecule. The synthesis of this compound can introduce several positional isomers depending on the starting materials and reaction conditions. For instance, the bromination of 2-(hydroxymethyl)benzoic acid can lead to substitution at different positions on the aromatic ring. Consequently, a comprehensive purity assessment must be capable of separating and quantifying the target analyte from its structurally similar isomers.
Table 1: Potential Isomeric Impurities of this compound
| Compound Name | Structure | Rationale for Presence |
| This compound | ![]() | Target Analyte |
| 3-Bromo-4-(hydroxymethyl)benzoic acid[1] | ![]() | Potential byproduct from alternative synthetic routes or rearrangement. |
| 5-Bromo-2-(hydroxymethyl)benzoic acid | ![]() | A common byproduct in the electrophilic bromination of 2-(hydroxymethyl)benzoic acid. |
| 4-Bromo-3-(hydroxymethyl)benzoic acid | ![]() | Arises from impurities in starting materials or non-selective reactions. |
A Comparative Overview of Analytical Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, sensitivity, and throughput.
Caption: Overall workflow for isomeric purity assessment.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High versatility, excellent quantitative accuracy and precision, non-destructive, suitable for non-volatile and thermally labile compounds.[2][3] | Can consume significant volumes of organic solvents, method development can be time-consuming. | Routine quality control, stability testing, and preparative separation for impurity isolation.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Very high separation efficiency and resolution, high sensitivity (especially with specific detectors). | Requires analytes to be volatile and thermally stable; often necessitates chemical derivatization for polar compounds like carboxylic acids, which adds complexity.[5] | Analysis of process-related volatile impurities or when derivatization is straightforward and validated. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | Extremely high separation efficiency, very low sample and reagent consumption, rapid method development.[6] | Lower concentration sensitivity compared to HPLC with UV detection, can have issues with reproducibility of migration times. | High-resolution screening of closely related isomers, chiral separations.[6] |
While spectroscopic methods like NMR and IR are powerful for structural elucidation, they typically lack the sensitivity to quantify impurities at the levels required by regulatory bodies like the FDA and EMA.[7][8][9] However, they are indispensable for the characterization of the primary reference standard and any isolated impurities.
The Workhorse Method: Reversed-Phase HPLC
For the analysis of substituted benzoic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique due to its robustness, precision, and ability to handle polar, non-volatile compounds.[10] The key to a successful separation of isomers lies in the meticulous development of the method.
Sources
- 1. Buy 3-Bromo-4-(hydroxymethyl)benzoic acid [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Efficacy comparison of catalysts for Suzuki coupling with 4-Bromo-2-(hydroxymethyl)benzoic acid
An In-Depth Guide to Catalyst Efficacy in the Suzuki Coupling of 4-Bromo-2-(hydroxymethyl)benzoic Acid
For researchers and professionals in drug development, the synthesis of complex biaryl structures is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its high efficiency and remarkable functional group tolerance.[1] This guide focuses on a particularly relevant and challenging substrate: this compound. Its structure, featuring an aryl bromide for coupling alongside potentially interfering hydroxyl and carboxylic acid groups, makes the selection of an optimal catalyst system a critical decision point for achieving high yields and purity.
This document provides a comparative analysis of various palladium-based catalyst systems, grounded in mechanistic principles and supported by experimental insights from analogous transformations. We will explore the causality behind catalyst choice, offering detailed protocols and a framework for troubleshooting to empower your synthetic endeavors.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is paramount to rational catalyst selection. The reaction proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[2]
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is heavily influenced by the electron density of both the palladium center and the aryl halide.[2][3]
-
Transmetalation: The organoboron partner (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[1] This species then transfers its organic moiety to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
The efficacy of any catalyst system is determined by its ability to facilitate these three steps smoothly and rapidly while minimizing side reactions. The ligand bound to the palladium center is the primary tool we use to modulate this activity.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages.
Comparative Analysis of Catalyst Systems
The challenge with this compound lies in its functional groups. The carboxylic acid can react with the base, and both the carboxylate and hydroxyl groups can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, the ideal catalyst must be robust and highly active to overcome these hurdles.
| Catalyst System (Pd Source + Ligand) | Typical Conditions | Expected Efficacy & Rationale | Advantages | Disadvantages |
| Pd(PPh₃)₄ (Tetrakis) | K₂CO₃ or K₃PO₄; Dioxane/H₂O or Toluene; 80-100 °C | Moderate. This classical catalyst can be effective but may require higher temperatures and longer reaction times. Its lower activity makes it more susceptible to catalyst inhibition by the substrate's functional groups. | Commercially available, relatively inexpensive, well-documented for simple substrates. | Lower turnover numbers, sensitivity to air, less effective for challenging or sterically hindered substrates.[4] |
| Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) | K₃PO₄ or Cs₂CO₃; Toluene or Dioxane/H₂O; RT to 100 °C | High to Excellent. Bulky, electron-rich phosphine ligands like SPhos create highly active, monoligated Pd(0) species that excel at oxidative addition. This high reactivity is crucial for overcoming the challenges posed by the functionalized substrate. SPhos, in particular, has shown unprecedented scope.[5] | High yields, broad functional group tolerance, milder reaction conditions, high turnover numbers.[6] | Ligands are proprietary and more expensive; require careful handling under inert conditions (though precatalysts mitigate this). |
| "Ligandless" Pd(OAc)₂ | K₂CO₃ or Na₂CO₃; H₂O or DMA; High Temp (100-140 °C) | Low to Moderate. While effective for simple aryl bromides, this system's performance is highly substrate-dependent.[4] The lack of a robust ligand makes the catalyst prone to decomposition and inhibition, a significant risk with this substrate. | Simple setup, no expensive phosphine ligands. | Often requires high temperatures, narrower scope, potential for catalyst deactivation, not ideal for complex substrates.[7] |
| Heterogeneous Pd/C | K₂CO₃ or Na₂CO₃; Various Solvents; 80-120 °C | Low to Moderate. While attractive for scalability, Pd/C typically exhibits lower activity than homogeneous systems.[8][9] Leaching of palladium from the support can occur, and the catalyst's active sites can be poisoned by the substrate. | Easy product separation, catalyst is potentially recyclable. | Generally lower catalytic activity, risk of palladium leaching into the product, potential for catalyst poisoning. |
Recommended Experimental Protocol: Pd(OAc)₂/SPhos System
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization for specific coupling partners is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard flame-dried glassware
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The total solvent volume should create a 0.1–0.2 M solution with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. The aqueous layer will be basic; carefully acidify with 1M HCl to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Extraction and Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography to yield the final product.
References
- Current time information in Denbighshire, GB. Google Search. Retrieved January 6, 2026.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Suzuki–Miyaura reaction of aryl halide with boronic acid catalyzed by...
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Google Search.
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde. Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





